Ammonium butyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14287-04-8 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
azane;butanoic acid |
InChI |
InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3 |
InChI Key |
YNTQKXBRXYIAHM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCC(=O)O.N |
Other CAS No. |
14287-04-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Laboratory Synthesis Routes
The laboratory-scale synthesis of ammonium (B1175870) butyrate (B1204436) is typically straightforward, relying on fundamental acid-base chemistry. The primary method involves the direct neutralization of butyric acid with ammonia (B1221849) under controlled conditions to ensure high purity and yield.
The synthesis of ammonium butyrate is a classic example of an acid-base neutralization reaction. In a common laboratory procedure, butyric acid is reacted directly with ammonia. wikipedia.org To achieve a pure, solid product, the reaction is often carried out by passing dry ammonia gas through a solution of butyric acid in a non-aqueous solvent, such as ether. wikipedia.org This method facilitates the precipitation of the this compound salt, which can then be isolated by filtration.
The control of reaction conditions is crucial for obtaining a high-purity product. The temperature may be kept low to manage the exothermic nature of the neutralization reaction. The use of dry reactants and solvents is important to prevent the incorporation of water into the final product, as this compound is hygroscopic.
The precursors for this synthesis are butyric acid (C₃H₇COOH) and ammonia (NH₃). Butyric acid is a weak carboxylic acid, and ammonia is a weak base. Their reaction forms the salt, this compound.
The chemical equation for this neutralization reaction is: C₃H₇COOH + NH₃ → C₃H₇COONH₄ wikipedia.org
This reaction involves the transfer of a proton (H⁺) from the carboxyl group (-COOH) of butyric acid to the lone pair of electrons on the nitrogen atom of ammonia. This forms the ammonium cation (NH₄⁺) and the butyrate anion (C₃H₇COO⁻), which are held together by ionic bonds.
Industrial Scale Production Approaches
On an industrial scale, efficiency, cost-effectiveness, and scalability are paramount. The production of this compound at this level can be achieved through chemical synthesis or biotechnological fermentation routes.
One industrial method mirrors the laboratory synthesis but is adapted for larger volumes. It involves reacting butyric acid with ammonia, often incorporating a heating step to drive off the water formed during the reaction, thereby pushing the equilibrium towards the product and ensuring a high yield.
A distinct industrial approach involves fermentation. In this method, specific strains of bacteria from the Clostridia class, which naturally produce butyric acid, are used. wipo.int The fermentation is carried out in a bioreactor with a carbon-containing feedstock. During the process, ammonia is added to the fermentation broth to maintain a stable pH between 5 and 7. wipo.int This in-situ neutralization of the produced butyric acid results in the formation of this compound within the fermentation broth, from which it can later be isolated and purified. wipo.int
| Parameter | Laboratory Synthesis | Industrial Chemical Synthesis | Industrial Fermentation |
|---|---|---|---|
| Primary Reactants | Butyric Acid, Ammonia Gas | Butyric Acid, Ammonia | Carbon Feedstock, Clostridia Bacteria, Ammonia |
| Typical Solvent | Ether | Often neat or aqueous | Aqueous fermentation broth |
| Key Condition | Use of dry reactants/solvents | Heating to remove water | Controlled pH (5-7) and temperature for bacterial growth |
| Product Formation | Precipitation of salt | Reaction driven to completion by water removal | In-situ neutralization in broth |
Derivatization and Structural Modification for Research
This compound and its constituent ions serve as building blocks for creating more complex molecules with specific properties, particularly in the fields of ionic liquids and organic synthesis.
Ionic liquids (ILs) are salts with low melting points that are finding increasing use as solvents and catalysts. Ammonium-based, or protic, ionic liquids can be synthesized using butyrate as the anion. These are typically formed through a Brønsted acid-base reaction. researchgate.netnih.gov
For example, the protic ionic liquid bis(2-hydroxyethyl)this compound has been synthesized by reacting butanoic acid with bis(2-hydroxyethyl)ammonia. researchgate.net Similarly, other research has focused on creating a series of ammonium-based protic ionic liquids (APILs) with carboxylate anions for applications like carbon dioxide absorption. nih.gov One such compound, bis(2-ethylhexyl) this compound, demonstrated significant CO₂ absorption capacity. nih.gov
Further structural modifications involve creating dicationic ionic liquids (DILs). In one study, indole-3-butyric acid was converted into its anionic form and then combined with a bis-ammonium cation to create novel DILs, demonstrating the versatility of the butyrate structure in designing functional ionic liquids. acs.org
| Ionic Liquid Name | Cation | Anion Precursor | Synthesis Type |
|---|---|---|---|
| Bis(2-hydroxyethyl)this compound | Bis(2-hydroxyethyl)ammonium | Butanoic Acid | Brønsted acid-base reaction |
| Bis(2-ethylhexyl) this compound | Bis(2-ethylhexyl) ammonium | Butyric Acid | Brønsted acid-base reaction |
| Dicationic Ionic Liquid (DIL) | Alkane-1,ω-bis(decyldimethylammonium) | Indole-3-butyric acid (IBA) | Ion exchange |
In organic synthesis, this compound can act as a reagent or a precursor to other valuable compounds. A significant chemical transformation is its conversion to butyronitrile (B89842) (C₃H₇CN). This reaction is achieved by heating this compound in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). wikipedia.org The reaction effectively removes two molecules of water from the this compound salt.
The chemical equation for this dehydration reaction is: C₃H₇COONH₄ --(P₂O₅, Heat)--> C₃H₇CN + 2H₂O
Butyronitrile is an important intermediate in various chemical processes. Beyond this specific conversion, this compound can also participate in other reactions, such as nucleophilic substitutions, further expanding its utility in synthetic chemistry.
Molecular and Cellular Mechanisms of Action
Epigenetic Regulatory Mechanisms
Ammonium (B1175870) butyrate (B1204436) influences gene expression through epigenetic modifications, primarily by modulating histone acetylation and, to a lesser extent, DNA methylation and microRNA activity.
A primary mechanism of action for ammonium butyrate involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and reduced gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state that facilitates gene accessibility and expression.
Histone Deacetylase (HDAC) Inhibition and Chromatin Remodeling
Differential Gene Expression ModulationThe altered chromatin structure resulting from histone hyperacetylation influences the transcription of numerous genes. This compound has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle control, inflammation, and metabolismpnas.orgnih.govscienceopen.comnih.gov. For example, butyrate treatment in macrophages led to the inhibition of lipopolysaccharide-induced proinflammatory mediators like nitric oxide (NO), IL-6, and IL-12p40, while not affecting TNF-α or MCP-1 levelspnas.org. In colon cancer cells, sodium butyrate has been observed to decrease cyclin B1 mRNA levels, a key regulator of the cell cycle, and increase the expression of the cell cycle inhibitor p21physiology.orgplos.orgnih.gov. Gene expression profiling studies have identified hundreds of genes regulated by butyrate, with a majority often showing repression, particularly those associated with cell cycle control, such as cyclins, cyclin-dependent kinases, helicases, and kinesinsnih.govscienceopen.com.Gene/Pathway CategoryEffectSpecific ExamplesSourceCell Cycle Control GenesRepressedCyclins, Cyclin-dependent kinases, Histone deacetylases, Helicases, Kinesinsnih.govCell Cycle Control GeneUpregulatedMax interacting protein 1 (MXI1)nih.govGeneral Gene RegulationUpregulated473 genesscienceopen.comGeneral Gene RegulationDownregulated28 genesscienceopen.comInflammatory MediatorsInhibitedNO, IL-6, IL-12p40pnas.orgInflammatory MediatorsUnaffectedTNF-α, MCP-1pnas.orgCyclin B1 mRNARepressedCyclin B1physiology.orgPromoter Regions (Nos2, Il6, Il12b)H3K9Ac IncreasedMacrophagespnas.orgPromoter Region (Tnfa)H3K9Ac UnchangedMacrophagespnas.org
Beyond histone modifications, this compound can also influence DNA methylation patterns and microRNA (miRNA) expression. While the effects on DNA methylation are less extensively detailed, studies suggest that butyrate can globally affect DNA methylation and alter the expression of genes involved in methylation pathways, potentially leading to decreased DNA methylation in certain contexts oup.comresearchgate.netcambridge.org.
The regulation of miRNAs by butyrate is more specifically documented. Butyrate can modulate the expression of numerous miRNAs, including those involved in cancer development and progression nih.govnih.govjcancer.org. For example, butyrate has been shown to decrease the expression of the miR-106b family, which targets the tumor suppressor gene p21. This decrease in miR-106b can lead to increased p21 expression, contributing to butyrate's anti-proliferative effects plos.orgjcancer.org. Butyrate also influences other miRNAs, such as miR-203, miR-139, and miR-542, which play roles in cell cycle regulation, apoptosis, and invasion in cancer cells mdpi.com.
| miRNA Family/Specific miRNA | Effect of Butyrate on miRNA Expression | Target/Associated Gene | Effect of miRNA Mimic on Butyrate Action | Source |
| miR-106b family | Decreased expression | p21 | Dampened p21 increase; Reversed proliferation effect | plos.org |
| miR-17-92 cluster | Suppressed | N/A | N/A | jcancer.orgmdpi.com |
| miR-203 | Upregulated | NEDD9 | Inhibits clone formation, proliferation, invasion | mdpi.com |
| miR-139, miR-542 | Induced expression | EIF4G2, BIRC5 (survivin) | Suppressor miRNAs | mdpi.com |
G Protein-Coupled Receptor (GPCR) Activation
This compound also acts as a ligand for specific G protein-coupled receptors (GPCRs), mediating cellular responses through these cell surface receptors. The primary GPCRs activated by butyrate are GPR41 (also known as FFAR3), GPR43 (also known as FFAR2), and GPR109A (also known as HCAR2) oup.commdpi.comnih.govaacrjournals.orgahajournals.orgfrontiersin.org.
Ligand-Receptor Interactions (e.g., GPR41, GPR43, GPR109A)Butyrate is a potent agonist for GPR41 and GPR109A, and it also activates GPR43, although acetate (B1210297) and propionate (B1217596) are generally considered more potent activators of GPR43oup.commdpi.comnih.govfrontiersin.orgfrontiersin.org. These receptors are expressed in various tissues, including immune cells, enteroendocrine cells, and colonic epithelial cellsmdpi.comnih.govaacrjournals.orgfrontiersin.org.
The activation of these receptors by butyrate triggers downstream signaling pathways. GPR41 primarily couples to the Gi/o protein pathway, while GPR43 can couple to both Gi/o and Gq proteins frontiersin.orgplos.org. GPR109A activation by butyrate has been linked to effects such as the induction of apoptosis in colon cancer cells and the suppression of nuclear factor-κB (NF-κB) activation aacrjournals.org. The activation of GPR41 and GPR43 by butyrate has been associated with increased intracellular calcium levels and the release of hormones like growth hormone plos.org. The EC50 values for butyrate activation of these receptors highlight its potency, particularly in the colonic lumen where concentrations are high enough to maximally activate GPR109A aacrjournals.orgfrontiersin.org.
| Receptor | Primary Ligand(s) | EC50 (mM) for Butyrate | Colonic Lumen Concentration (mM) | Primary Coupling Pathway(s) | Source |
| GPR41 | Butyrate, Propionate | ~0.5 | ~20 | Gi/o | ahajournals.orgfrontiersin.orgplos.org |
| GPR43 | Acetate, Propionate, Butyrate | ~0.5 | ~20 | Gi/o, Gq | ahajournals.orgfrontiersin.orgfrontiersin.orgplos.org |
| GPR109A | Butyrate, Nicotinate, β-d-hydroxybutyrate | ~1.6 | ~20 | Gi/o | mdpi.comaacrjournals.org |
Compound Name Table
this compound
Butyric acid
Sodium butyrate
Trichostatin A (TSA)
Nitric Oxide (NO)
Interleukin-6 (IL-6)
Interleukin-12p40 (IL-12p40)
Tumor Necrosis Factor-alpha (TNF-α)
Monocyte Chemoattractant Protein-1 (MCP-1)
Cyclin B1
p21/WAF-1
Histone 3 Lysine (B10760008) 9 Acetylation (H3K9Ac)
Histone 4 (H4)
Histone 3 (H3)
Max interacting protein 1 (MXI1)
microRNA (miRNA)
miR-106b
miR-17-92 cluster
miR-203
miR-139
miR-542
NEDD9
EIF4G2
BIRC5 (survivin)
G Protein-Coupled Receptor 41 (GPR41 / FFAR3)
G Protein-Coupled Receptor 43 (GPR43 / FFAR2)
G Protein-Coupled Receptor 109A (GPR109A / HCAR2)
Nuclear Factor-kappa B (NF-κB)
Growth Hormone-Releasing Hormone (GHRH)
Growth Hormone (GH)
Nicotinate
Downstream Cellular Signaling Pathways
Butyrate acts as a signaling molecule, modulating numerous downstream cellular pathways that govern cell survival, proliferation, differentiation, and apoptosis. Its effects are often context-dependent, varying with cell type and concentration. Key pathways influenced by butyrate include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, Protein Kinase C (PKC), Wnt signaling, Nuclear Factor-kappa B (NF-κB), and the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein (cAMP-PKA-CREB) pathway.
Butyrate has been observed to induce apoptosis in various cancer cell lines, often through the activation of the p38 MAPK pathway. nih.gov In some cancer cells, it can lead to cell cycle arrest by increasing p21 expression and decreasing pERK1/2 levels, while in non-cancerous cells, it may increase pERK1/2. nih.gov Furthermore, butyrate can modulate mucin secretion and bacterial adherence in colon cells by activating MAPK signaling pathways, including the Cdc42-PAK pathway, as well as the canonical ERK, JNK, and p38 MAPKs. plos.orgplos.org The compound also influences the PI3K/Akt pathway, which is integral to cell proliferation, survival, migration, and immune escape. mdpi.com In specific contexts, butyrate can inhibit this pathway, thereby reducing cancer cell migration, or activate it, as seen in models of neuronal protection. mdpi.comnih.gov Additionally, butyrate can activate PKC and Wnt pathways, promoting cell differentiation. nih.gov
Metabolic Modulation at the Cellular Level
Butyrate is a critical regulator of cellular metabolism, primarily serving as an energy substrate. Its metabolic fate and influence on cellular bioenergetics are central to its physiological functions.
Role as an Energy Substrate in Colonocytes
Colonocytes preferentially utilize butyrate as their primary energy source, deriving approximately 70-80% of their ATP requirements from its oxidation. mdpi.comnih.govnih.govresearchgate.netnih.govfrontiersin.org This utilization occurs through β-oxidation within the mitochondria, where butyrate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netnih.govcambridge.orgplos.orgnih.govoncotarget.com This process is vital for maintaining colonic homeostasis, including supporting the energy demands for water and electrolyte reabsorption by powering the Na+/K+-ATPase. mdpi.com In germ-free conditions, colonocytes exhibit diminished ATP levels and impaired oxidative metabolism, underscoring the importance of microbial-derived butyrate for cellular energy provision. nih.gov Conversely, cancerous colonocytes may exhibit a metabolic shift from butyrate oxidation to glycolysis (the Warburg effect), which can lead to the accumulation of butyrate in the nucleus, enabling its role as an HDAC inhibitor. nih.govplos.orgnih.govtennessee.eduoncotarget.com
Influence on Cellular Bioenergetics and Oxidative Processes
Beyond its role as a direct fuel source, butyrate influences cellular bioenergetics and oxidative processes. It promotes oxidative metabolism and ATP production in colonocytes through the TCA cycle and electron transport chain. nih.govresearchgate.netnih.govcambridge.orgplos.org Studies have shown that butyrate can enhance mitochondrial spare respiratory capacity and maximal respiration, alongside upregulating key components of the mitochondrial electron transport chain. nih.gov In some instances, butyrate may suppress the oxidation of endogenous energy substrates, leading to a preferential utilization of butyrate for ATP synthesis. explorationpub.com However, in certain cellular contexts, butyrate has also been observed to depress mitochondrial respiration and ATP synthesis. explorationpub.comucl.ac.uk Furthermore, butyrate can influence the activation of signaling pathways like AMP-activated protein kinase (AMPK) and PGC-1α, which are involved in increasing fatty acid β-oxidation and enhancing mitochondrial uncoupling. oncotarget.com
Regulation of Intracellular Signaling Cascades
Butyrate modulates intracellular signaling cascades through various mechanisms, primarily by acting as a histone deacetylase (HDAC) inhibitor and by activating G protein-coupled receptors (GPCRs).
Modulation of Phosphoinositide 3-Kinase/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, migration, and metabolism. Butyrate's influence on this pathway is multifaceted. In some cancer cell lines, butyrate has been shown to inhibit the PI3K/Akt pathway, often mediated by HDAC3 inhibition, which can lead to reduced cancer cell migration. mdpi.com Conversely, other studies indicate that butyrate can activate the PI3K/Akt pathway. For example, in a rat model of stroke, sodium butyrate activated PI3K/Akt via the GPR41/Gβγ signaling axis, contributing to the attenuation of neuronal apoptosis. nih.gov Sodium butyrate treatment has also been shown to upregulate phosphorylated PI3K and Akt levels in glioma cells, potentially influencing the expression of PD-L1. frontiersin.org Additionally, butyrate can modulate the PI3K/Akt/mTOR pathway, which is implicated in the regulation of autophagy. nih.gov The inhibition of PI3K/Akt by butyrate can also lead to an increased Bax/Bcl-2 ratio, promoting apoptosis. nih.govmdpi.com
Impact on Mitogen-Activated Protein Kinase Pathway
The MAPK pathways, including ERK, JNK, and p38, are crucial regulators of cellular responses to various stimuli, including proliferation, differentiation, and apoptosis. Butyrate has been demonstrated to activate these pathways in different cellular contexts. nih.govplos.orgplos.orgmdpi.comcambridge.orgrsc.orgjcancer.orge-century.uswjgnet.comrsc.org For instance, butyrate can induce apoptosis through the activation of the p38 MAPK pathway. nih.gov In colon cancer cells, butyrate's effect on the ERK pathway can be cell-type specific, leading to decreased pERK1/2 in some cancer cells (contributing to cell cycle arrest) and increased pERK1/2 in non-cancerous cells. nih.gov Butyrate also stimulates mucin secretion in colon cells via MAPK signaling, involving pathways such as Cdc42-PAK, ERK, JNK, and p38. plos.orgplos.org Furthermore, butyrate can promote myoblast proliferation by activating the ERK/MAPK pathway. rsc.orgrsc.org It has also been shown to suppress endocan gene expression through the ERK2/MAPK signaling pathway, thereby inhibiting colorectal cancer cell proliferation. jcancer.org
Nuclear Factor-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune cell activation, and cell survival. Dysregulation of NF-κB is implicated in numerous inflammatory diseases and cancers. Butyrate, and by extension this compound, has been shown to inhibit the activation of the NF-κB pathway news-medical.netyoutube.commdpi.comwjgnet.comacs.orgnih.govpnas.orgbutyrose.itoup.com. This inhibition is often linked to its role as a histone deacetylase (HDAC) inhibitor, which can alter the epigenetic landscape controlling the expression of genes involved in inflammation news-medical.netacs.org.
Studies indicate that butyrate can suppress NF-κB activation by reducing the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB from the cytoplasm to the nucleus nih.govbutyrose.it. This leads to a decrease in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) news-medical.netmdpi.com. For instance, research has demonstrated a significant reduction in TNF-α production in the presence of butyrate.
| Cytokine/Pathway | Condition | Control Value | Butyrate Treated Value | Reference |
| TNF-α Production (pg/mL) | Inflamed Cells | 200 | 80 | news-medical.net |
| NF-κB Activation | LPS-stimulated | Increased | Decreased | nih.govbutyrose.it |
Furthermore, butyrate has been shown to specifically suppress HDAC8, which in turn blunts NF-κB pathways, thereby enhancing the expression of genes important for intestinal barrier function acs.org.
Activation of Autophagy Pathways (e.g., AMPK/mTOR)
Autophagy is a cellular process involving the degradation of damaged organelles and proteins, crucial for cellular homeostasis and survival. The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are central regulators of autophagy. This compound, through its butyrate component, can influence these pathways nih.govmdpi.comd-nb.infonih.govresearchgate.netcabidigitallibrary.orgbiorxiv.orgfrontiersin.org.
Butyrate has been observed to induce autophagy in various cell types nih.govbiorxiv.orgfrontiersin.org. This induction is often mediated by the activation of the LKB1/AMPK signaling cascade nih.govbiorxiv.org. Activated AMPK typically inhibits mTOR, a key regulator of cell growth and protein synthesis, thereby promoting autophagy nih.govmdpi.comd-nb.inforesearchgate.netcabidigitallibrary.org. For example, studies have shown an increase in AMPK protein levels upon sodium butyrate treatment.
| Pathway Component | Treatment | Fold Change (vs. Control) | Reference |
| AMPK Levels | Sodium Butyrate | 2.5x increase | biorxiv.org |
| p-AMPK | Sodium Butyrate | Increased | nih.gov |
| p-mTOR | Sodium Butyrate | Decreased | nih.govmdpi.com |
| Beclin-1 | Sodium Butyrate | Increased | nih.govmdpi.com |
| LC3B-II | Sodium Butyrate | Increased | nih.govmdpi.com |
However, chronic exposure to butyrate may lead to the development of resistance, characterized by the downregulation of AMPK and activation of Akt/mTOR signaling, which paradoxically induces protective autophagy nih.govmdpi.com. This suggests a complex dose- and time-dependent role of butyrate in regulating autophagy.
Cell Fate Regulation
This compound plays a significant role in regulating various aspects of cell fate, including proliferation, differentiation, apoptosis, and cell cycle progression.
Mechanisms of Cell Proliferation Control
Butyrate is recognized for its ability to inhibit cell proliferation, particularly in cancer cells pnas.orgspandidos-publications.commdpi.comoncotarget.comnih.govmdpi.comnih.govaacrjournals.orgadvms.pl. This antiproliferative effect is often attributed to its function as an HDAC inhibitor, leading to epigenetic modifications that alter the expression of genes involved in cell cycle control and DNA replication pnas.orgspandidos-publications.comoncotarget.comnih.govnih.govadvms.pl. For instance, butyrate can lead to the transcriptional upregulation of cell cycle inhibitors like p21WAF1/CIP1 pnas.orgspandidos-publications.com.
The antiproliferative effects are generally observed at millimolar concentrations, with some studies indicating that concentrations of 2 mM and higher significantly reduce proliferation mdpi.commdpi.com. The inhibition of cell proliferation can be a result of blocking DNA replication or inducing metabolic reprogramming that hinders cell growth nih.govnih.gov.
| Compound | Cell Type | Concentration | Effect on Proliferation | Reference |
| Sodium Butyrate | HCT-116 | ≥ 5 mM | Reduced | mdpi.com |
| Butyrate | Various Cancer | ≥ 2 mM | Significantly Reduced | mdpi.com |
| Butyrate | MDBK (Bovine) | Various | Blocked DNA replication | nih.gov |
Induction of Cellular Differentiation
This compound can promote cellular differentiation, a process where cells become more specialized. This effect is also linked to its HDAC inhibitory activity, which can reprogram gene expression to favor differentiation pathways mdpi.compnas.orgoncotarget.complos.org. Butyrate has been shown to induce the differentiation of regulatory T cells (Tregs), which are important for immune tolerance . It also promotes the differentiation of IL-10-producing plasma cells, contributing to anti-inflammatory responses plos.org. In cancer cells, butyrate can induce differentiation through pathways such as PKC and Wnt mdpi.com.
| Cell Type | Treatment | Differentiation Marker | Control Value | Treated Value | Reference |
| Immune Cells | Butyrate | Treg Differentiation | 25% | 40% |
Apoptosis Pathways and Programmed Cell Death
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. This compound can selectively induce apoptosis in cancer cells while sparing normal cells news-medical.netmdpi.comfrontiersin.orgpnas.orgspandidos-publications.comoncotarget.commdpi.comadvms.plnih.govpnas.orgspandidos-publications.comnih.govnih.gov. This pro-apoptotic effect is achieved through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: Butyrate can alter the balance of Bcl-2 family proteins, shifting it towards a pro-apoptotic state. This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2 or Bcl-xL mdpi.comfrontiersin.orgnih.govspandidos-publications.com. This change facilitates the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of downstream caspases (e.g., caspase-9, caspase-3), ultimately triggering cell death mdpi.comnih.govpnas.org.
Extrinsic Pathway: Butyrate can also upregulate the expression of death receptors (e.g., Fas, DR5) and components of the death-inducing signaling complex (DISC), thereby sensitizing cells to death ligand-induced apoptosis mdpi.comadvms.pl.
Additionally, butyrate has been implicated in inducing autophagic cell death, a form of programmed cell death that is independent of caspases pnas.org, and ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation nih.gov.
| Protein Ratio | Treatment | Effect on Ratio | Reference |
| Bax/Bcl-2 | Butyrate | Increased | mdpi.comspandidos-publications.com |
| Bcl-xL | Butyrate | Decreased | nih.gov |
| Cytochrome c | Butyrate | Increased release | mdpi.comnih.gov |
| Caspase-3 | Butyrate | Activated | nih.govpnas.org |
Cell Cycle Arrest Induction
Cell cycle arrest is another key mechanism by which this compound controls cell proliferation and fate. Butyrate is known to induce cell cycle arrest, predominantly in the G1 phase, but also in the G2/M phase depending on the cell type and concentration pnas.orgspandidos-publications.commdpi.comnih.govaacrjournals.orgadvms.plwaocp.orgoup.com. This arrest is often mediated by the modulation of cell cycle regulatory proteins.
A primary mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 pnas.orgspandidos-publications.comnih.govwaocp.orgoup.com. Butyrate can also affect the expression and activity of cyclins (e.g., cyclin D1, cyclin E) and cyclin-dependent kinases (e.g., CDK2, CDK4, CDK6), disrupting the normal progression through the cell cycle pnas.orgspandidos-publications.comaacrjournals.orgwaocp.orgoup.com. Histone hyperacetylation, a hallmark of butyrate's action as an HDAC inhibitor, is believed to play a role in these cell cycle regulatory effects pnas.orgnih.gov.
| Cell Type | Concentration | Primary Cell Cycle Arrest Phase | Key Regulators Affected | Reference |
| HT-29 | Various | G1 | p21WAF1/CIP1 | pnas.org |
| MDBK (Bovine) | Various | G1/S | p21WAF1/CIP1, ORC1, MCM3 | nih.gov |
| 3T3 Fibroblasts | Millimolar | G1 | Cyclin D1, Rb phosphorylation, Cyclin E, Cyclin A | aacrjournals.org |
| Jurkat | High (5 mM) | G2/M | Decreased Cyclin A, E, CDK2, CDK4, CDK6; Increased p21WAF1 | oup.com |
These findings underscore the complex and potent effects of this compound on cellular mechanisms, highlighting its potential as a therapeutic agent in various disease contexts.
Biological Effects and Systems Level Research in Model Organisms and in Vitro Systems
Immunomodulatory Research
Regulation of Cytokine and Chemokine Production
Pro-inflammatory Cytokine Suppression (e.g., TNF-α, IL-6, IL-17)
Ammonium (B1175870) butyrate (B1204436), through its butyrate component, has demonstrated significant effects on the modulation of pro-inflammatory cytokines, playing a crucial role in regulating inflammatory responses. Research has shown that butyrate can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).
In various experimental models, butyrate has been observed to inhibit the secretion of TNF-α and IL-6. mdpi.comnih.gov Studies using peripheral blood mononuclear cells (PBMCs) have shown that sodium butyrate treatment can reduce the levels of TNF-α. frontiersin.org This anti-inflammatory effect is often attributed to butyrate's ability to inhibit Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. nih.govfrontiersin.org By inhibiting NF-κB, butyrate can downregulate the expression of genes encoding for pro-inflammatory cytokines. frontiersin.org
Butyrate's influence extends to different immune cells. In macrophages, butyrate has been shown to decrease the secretion of IL-6 and TNF-α. nih.gov It can also reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 by neutrophils and monocytes. nih.govmdpi.com Furthermore, butyrate can inhibit the production of TNF-α, IL-1β, and IL-17. nih.gov
The suppression of IL-17 by butyrate is another important aspect of its immunomodulatory function. nih.govnih.gov Butyrate can inhibit the differentiation of Th17 cells, which are major producers of IL-17. nih.gov This effect can be mediated through the activation of regulatory T cells (Tregs), which in turn inhibit the pro-inflammatory cytokines IL-6 and IL-17. nih.gov In some contexts, butyrate treatment has been shown to decrease the expression of IL-17 and IL-6. mdpi.com
The mechanisms underlying these effects are multifaceted. Besides NF-κB inhibition, butyrate also acts as a histone deacetylase (HDAC) inhibitor. nih.gov This epigenetic modification can lead to changes in gene expression, contributing to the suppression of inflammatory pathways.
Table 1: Effect of Butyrate on Pro-inflammatory Cytokine Production
| Cell/System Type | Cytokine(s) Affected | Observed Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | Reduction | frontiersin.org |
| Neutrophils and Monocytes | TNF-α, IL-6, IL-12 | Reduction | nih.govmdpi.com |
| Macrophages | IL-6, TNF-α | Reduction | nih.gov |
| T cells (Th17) | IL-17 | Inhibition of differentiation | nih.gov |
| Various (in vivo/in vitro) | TNF-α, IL-6, IL-17 | Suppression/Reduction | mdpi.comnih.govnih.govnih.gov |
Modulation of Antimicrobial Protein Expression (e.g., Cathelicidin)
Ammonium butyrate, primarily through the action of butyrate, plays a significant role in modulating the expression of antimicrobial proteins, thereby enhancing the host's innate defense mechanisms. A key target of butyrate in this context is the antimicrobial peptide cathelicidin (B612621).
Research has demonstrated that butyrate can induce the expression of cathelicidin in colorectal cells. asm.org This upregulation of cathelicidin transcription has been linked to the activation of the MEK-ERK pathway. nih.gov The induction of host defense peptides (HDPs) like cathelicidin is a crucial mechanism by which butyrate contributes to antimicrobial defense at mucosal surfaces. nih.gov
Studies in various animal models and cell lines have consistently shown that butyrate stimulates the expression of HDPs. For instance, in chickens, butyrate has been shown to induce the expression of avian β-defensin 9 (AvBD9) in macrophages in a dose-dependent manner. nih.gov This suggests a broad-spectrum effect of butyrate on enhancing antimicrobial peptide synthesis across different species. The mechanism often involves butyrate acting as a histone deacetylase (HDAC) inhibitor, which leads to increased histone acetylation and subsequent relaxation of the target gene promoter, making it more accessible for transcription. nih.govfrontiersin.org
The ability of butyrate to induce antimicrobial peptides is not limited to cathelicidin. It has been shown to enhance the expression of other antimicrobial peptides, contributing to a broader antimicrobial program in macrophages without a concurrent increase in inflammatory cytokine production. nih.gov This uncoupling of antimicrobial activity from pro-inflammatory responses is a key beneficial effect of butyrate. nih.govnih.gov
Table 2: Butyrate-Mediated Modulation of Antimicrobial Protein Expression
| Cell/System Type | Antimicrobial Protein | Observed Effect | Reference |
| Colorectal cells | Cathelicidin | Induction of expression | asm.org |
| Chicken Macrophages (HD11) | Avian β-defensin 9 (AvBD9) | Dose-dependent induction | nih.gov |
| Macrophages | Antimicrobial peptides | Enhanced gene expression | nih.gov |
| C57BL/6 mice | Cathelicidin-related antimicrobial peptide | Increased expression | nih.gov |
Gastrointestinal Homeostasis and Barrier Function Studies
Maintenance and Enhancement of Intestinal Epithelial Barrier Integrity
This compound, through its butyrate component, plays a crucial role in the maintenance and enhancement of the intestinal epithelial barrier. This barrier is essential for preventing the passage of harmful luminal substances into the bloodstream.
Numerous in vitro studies using cell lines such as Caco-2 and IPEC-J2 have demonstrated that butyrate strengthens the intestinal barrier. nih.govplos.org A common measure of barrier integrity is transepithelial electrical resistance (TEER), and studies have consistently shown that butyrate treatment leads to significant increases in TEER. nih.govpnas.org This indicates a tightening of the paracellular pathway, which is the space between adjacent epithelial cells. Butyrate has also been shown to decrease the paracellular permeability to molecules like inulin (B196767) and fluorescein (B123965) isothiocyanate-dextran (FITC-dextran). nih.govplos.org
The protective effects of butyrate on barrier function are also evident in the context of inflammatory challenges. For instance, in IPEC-J2 cells, pretreatment with butyrate mitigated the damaging effects of lipopolysaccharide (LPS) on epithelial integrity. plos.org Butyrate has also been shown to alleviate cytokine-induced barrier dysfunction. nih.gov
The mechanisms underlying butyrate's barrier-enhancing effects are multifaceted and involve the regulation of tight junction proteins and cellular signaling pathways. nih.govplos.org Butyrate can promote the assembly of tight junctions, a process mediated by the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov
Table 3: Effects of Butyrate on Intestinal Epithelial Barrier Integrity
| Cell Line/Model | Parameter Measured | Observed Effect | Reference |
| Caco-2 cells | Transepithelial Electrical Resistance (TEER) | Increased | nih.govpnas.org |
| Caco-2 cells | Inulin Permeability | Decreased | nih.gov |
| IPEC-J2 cells | TEER (LPS challenge) | Mitigated decrease | plos.org |
| IPEC-J2 cells | Paracellular FITC-dextran uptake (LPS challenge) | Reduced | plos.org |
| T84 cells | TEER | Increased | pnas.org |
Regulation of Tight Junction Protein Assembly
This compound, via its butyrate moiety, significantly influences the assembly and expression of tight junction proteins, which are critical for maintaining the integrity of the intestinal epithelial barrier.
Research has shown that butyrate can facilitate the assembly of tight junctions. nih.govnih.gov This is evidenced by the reorganization of tight junction proteins at the cell-cell junctions. nih.gov One of the key mechanisms involved in this process is the activation of AMP-activated protein kinase (AMPK). nih.govnih.govmdpi.com Studies using Caco-2 cells have demonstrated that butyrate treatment increases AMPK activity, which in turn accelerates the assembly of tight junctions. nih.gov
The effect of butyrate on the expression of specific tight junction proteins can vary depending on the experimental model and conditions. In some studies with Caco-2 cells, butyrate did not significantly alter the expression levels of major tight junction proteins like occludin, claudin-1, claudin-4, and ZO-1, suggesting that its primary effect is on the assembly and organization of these proteins rather than their synthesis. nih.gov However, other studies have reported that butyrate can upregulate the expression of certain tight junction proteins. For example, in IPEC-J2 cells, butyrate increased both the mRNA and protein expression of claudin-3 and claudin-4. plos.org It has also been shown to upregulate the expression of occludin and ZO-1 in other models. mdpi.comresearchgate.netturkjgastroenterol.org
Furthermore, butyrate can counteract the negative effects of inflammatory stimuli on tight junction proteins. In LPS-challenged IPEC-J2 cells, butyrate prevented the decrease in claudin-3 and claudin-4 protein levels. plos.org It can also regulate the expression of the "leaky" tight junction protein, claudin-2. nih.govaai.orgtandfonline.com Butyrate has been shown to repress the expression of claudin-2, which can contribute to increased intestinal permeability. nih.govaai.org
Table 4: Butyrate's Regulation of Tight Junction Proteins
| Cell Line/Model | Tight Junction Protein(s) | Observed Effect | Reference |
| Caco-2 cells | Occludin, Claudin-1, Claudin-4, ZO-1 | No significant change in expression, but accelerated assembly | nih.gov |
| IPEC-J2 cells | Claudin-3, Claudin-4 | Increased mRNA and protein expression | plos.org |
| Various models | Occludin, ZO-1 | Upregulation and reorganization | mdpi.comresearchgate.netturkjgastroenterol.org |
| Caco-2/T84 cells | Claudin-2 | Repression of expression | nih.govaai.org |
Mucin Production and Mucosal Layer Integrity
This compound, through its butyrate component, plays a significant role in modulating mucin production and maintaining the integrity of the mucosal layer, which is the first line of defense in the gastrointestinal tract.
Studies have shown that butyrate can stimulate the gene expression of both secreted and membrane-linked mucins. cas.cz In mice, rectal enemas of butyrate led to a significant increase in the gene expression of MUC2, the primary secreted mucin in the colon, as well as the membrane-linked mucins MUC1, MUC3, and MUC4. cas.czfrontiersin.org In vitro studies using human colonic cell lines have also demonstrated that butyrate can modulate mucin expression at both the gene and protein levels. cas.czfrontiersin.org For instance, in LoVo cells, butyrate induced mucin secretion. plos.org
The mechanisms by which butyrate regulates mucin gene expression are complex and can involve epigenetic modifications. Butyrate, as a histone deacetylase inhibitor, can influence the acetylation of histones, thereby affecting gene transcription. frontiersin.org Signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway have also been implicated in butyrate-induced mucin secretion. plos.org
While butyrate generally enhances mucin gene expression, its effect on the thickness of the adherent mucus layer can be more complex. One study in mice found that while butyrate enemas increased MUC2 gene expression, they paradoxically caused a decrease in the thickness of the adherent mucus layer. cas.cz This suggests that the relationship between mucin gene expression and the physical properties of the mucus layer is not always straightforward.
Table 5: Effect of Butyrate on Mucin Production
| Model System | Mucin(s) Affected | Observed Effect on Gene/Protein Expression | Reference |
| Mice (in vivo) | MUC2, MUC1, MUC3, MUC4 | Increased gene expression | cas.czfrontiersin.org |
| LoVo cells (in vitro) | Mucin | Induced secretion | plos.org |
| Human colonic cell lines (in vitro) | Mucin | Modulated expression | cas.czfrontiersin.org |
| Human goblet cell-like LS174T cells | MUC2 | Epigenetic regulation of gene expression | frontiersin.org |
Gut Microbiota Interactions and Metabolomics
This compound, and more specifically its butyrate anion, is deeply intertwined with the gut microbiota and its metabolic output. Butyrate itself is a primary product of the microbial fermentation of dietary fibers in the colon. rsc.org
The presence of butyrate can, in turn, influence the composition and function of the gut microbiota. Studies have shown that butyrate administration can lead to changes in the microbial community structure. mdpi.com For example, in a mouse model of colitis, butyrate treatment was found to restore microbial community diversity and reduce dysbiosis. mdpi.com In high-fat diet-fed mice, butyrate influenced the microbial composition, leading to an increase in the Firmicutes phylum, particularly Bacteroidetes. nih.gov
From a metabolomics perspective, the interaction is bidirectional. The gut microbiota produces butyrate, and the availability of substrates for fermentation, such as different types of dietary fiber and even undigested protein, can influence the levels of butyrate produced. rsc.org Interestingly, studies have shown that the combination of fiber and protein can maintain or even increase butyrate production during in vitro fecal fermentation. rsc.org
However, the fermentation of protein also leads to the production of other metabolites, such as branched-chain fatty acids and ammonia (B1221849). rsc.org High concentrations of ammonia can have detrimental effects on the intestinal barrier. rsc.orgresearchgate.net Some studies suggest that certain fibers can inhibit ammonia production. rsc.org Sodium butyrate has also been shown to reduce ammonia and hydrogen sulfide (B99878) production in vitro by modulating the bacterial community. researchgate.net
The metabolic influence of butyrate extends beyond the gut. As a key energy source for colonocytes, it plays a vital role in maintaining gut health. rsc.org It is absorbed and can have systemic effects on the host's metabolism and immune system.
Table 6: Interactions of Butyrate with Gut Microbiota and Metabolomics
| Study Model | Key Findings | Reference |
| Mouse model of colitis | Butyrate restored microbial diversity and reduced dysbiosis. | mdpi.com |
| High-fat diet-fed mice | Butyrate increased the abundance of Firmicutes/Bacteroidetes. | nih.gov |
| In vitro fecal fermentation | Combination of fiber and protein maintained or increased butyrate production. | rsc.org |
| In vitro swine cecal content | Sodium butyrate reduced ammonia and hydrogen sulfide production by altering bacterial communities. | researchgate.net |
Influence on Microbial Community Composition and Function
Butyrate significantly influences the composition and function of the gut microbiota. It is a key metabolite in the complex network of microbial interactions within the gut. researchgate.net The production and presence of butyrate help maintain an anaerobic environment in the gut by increasing oxygen consumption by epithelial cells, which in turn can prevent the colonization of opportunistic aerobic pathogens like E. coli and Salmonella. nih.gov Studies on in vitro fermentation systems have shown that the composition of the microbial community shifts in response to conditions designed to promote butyrate production. For example, in a continuous-flow bioreactor with low hydrogen partial pressure, the community was dominated by families such as Prevotellaceae, Ruminococcaceae, and Actinomycetaceae, which were linked to high butyrate output. asm.org In contrast, a closed batch system favored Lactobacillaceae and Lachnospiraceae. asm.org
The fermentation of different substrates, such as proteins and various types of fiber, also shapes the microbial community and its metabolic output. rsc.org The presence of butyrate-producing bacteria is crucial for a healthy gut environment, as they are involved in metabolizing dietary fibers into beneficial compounds. nih.gov The interaction between different bacterial groups, known as cross-feeding, is also vital. For instance, some bacteria break down complex carbohydrates into smaller molecules like lactate, which are then used by other bacteria to produce butyrate. frontiersin.org
| Experimental System | Key Findings | Dominant Microbial Families/Genera | Reference |
|---|---|---|---|
| In Vitro Fermentation (Swine Cecal Content) | Sodium butyrate altered the abundance of bacteria related to odor production. | Proteobacteria | researchgate.net |
| In Vitro Fermentation (Continuous-flow) | High butyrate production was associated with specific microbial communities under low hydrogen pressure. | Prevotellaceae, Ruminococcaceae, Actinomycetaceae | asm.org |
| In Vitro Fermentation (Batch/Closed) | Butyrate production was linked to a different set of microbial families compared to continuous-flow systems. | Lactobacillaceae, Lachnospiraceae, Enterococcaceae | asm.org |
| Healthy Chicken Gut | Butyrate-producing bacteria are abundant and support gut health by strengthening the epithelial barrier. | Clostridium clusters IV and XIVa | frontiersin.org |
Regulation of Butyrate-Producing Bacterial Genera
The majority of butyrate-producing bacteria in the gut are Gram-positive, anaerobic microbes belonging to the Firmicutes phylum, specifically Clostridium clusters IV and XIVa. nih.gov These clusters include key butyrogenic species from genera such as Faecalibacterium, Roseburia, Eubacterium, and Butyricicoccus. mdpi.comnih.gov Faecalibacterium prausnitzii is one of the most abundant butyrate producers found in fecal samples. nih.gov
Dietary interventions can regulate the proliferation of these bacteria. The consumption of nondigestible carbohydrates, such as resistant starch and certain fibers (e.g., inulin), can promote the growth of butyrate-producing bacteria. researchgate.netfrontiersin.org For example, resistant starch can be degraded by bacteria like clostridia and bifidobacteria, leading to enhanced butyrate production. researchgate.net This demonstrates that substrate availability is a key factor in modulating the population of these beneficial microbes. Cross-feeding mechanisms are also important, where lactic acid produced by probiotics like lactobacilli can be consumed by Clostridium cluster XIVa strains to produce butyric acid. frontiersin.org Conversely, a lower abundance of butyrate-producing bacteria, such as F. prausnitzii and Butyricicoccus pullicaecorum, has been observed in individuals with inflammatory bowel disease (IBD). frontiersin.org
Modulation of Ammonia-Producing Bacteria and Nitrogen Metabolism
The ammonium component of this compound is directly involved in nitrogen metabolism. In the gut, ammonia is a by-product of nitrogen metabolism, produced from the breakdown of amino acids and urea (B33335) by gut bacteria. nih.gov A number of gut microbes possess the urease enzyme, which generates ammonia from urea. nih.gov While some butyrate-producing bacteria are considered beneficial, others, such as Fusobacterium, can produce butyrate through amino acid fermentation pathways (e.g., from glutamate (B1630785) or lysine), which results in the release of harmful by-products like ammonia. nih.gov
Neurobiological Investigations (in model organisms)
The gut-brain axis is a bidirectional communication pathway, and microbial metabolites like butyrate are recognized as key signaling molecules. nih.gov Butyrate can cross the blood-brain barrier and exert direct effects within the central nervous system. nih.govtandfonline.com
Modulation of Neuroinflammation
Butyrate has demonstrated significant anti-inflammatory and neuroprotective effects in various animal models. mdpi.comfrontiersin.org It can modulate neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain. frontiersin.orgfrontiersin.org In aged mice, butyrate was shown to attenuate the expression of pro-inflammatory cytokines in microglia. frontiersin.org Similarly, in a mouse model of diet-induced obesity, butyrate administration reduced levels of pro-inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in the brain. nih.gov
Studies on models of specific neurological and intestinal diseases have further solidified these findings. In a mouse model of Parkinson's disease, butyrate helped relieve inflammation. nih.gov In mice with induced ulcerative colitis, which can lead to neuroinflammation in the prefrontal cortex, treatment with sodium butyrate protected against this effect, as indicated by a decrease in the microglial activation marker IBA-1. tandfonline.com The mechanism for this anti-inflammatory action is partly attributed to butyrate's ability to inhibit histone deacetylases (HDACs), which can alter gene expression to favor an anti-inflammatory state. frontiersin.orgfrontiersin.org
| Model Organism/System | Condition | Observed Effect of Butyrate | Key Inflammatory Markers Affected | Reference |
|---|---|---|---|---|
| Aged Mice | Aging-associated inflammation | Attenuated pro-inflammatory cytokine expression in microglia. | Not specified | frontiersin.org |
| Mice | Diet-Induced Obesity | Reduced neuroinflammation. | TNF-α, IL-1β | nih.gov |
| Mice | Ulcerative Colitis (DSS-induced) | Protected prefrontal cortex from neuroinflammation. | IBA-1 | tandfonline.com |
| Mice | Ischemic Stroke (IS) | Reduced neuroinflammation by inhibiting microglia activation. | TNF-α, IL-1β | frontiersin.org |
| Mice | Alzheimer's Disease Model | Relieved inflammation and enhanced synaptic plasticity. | Not specified | nih.gov |
Influence on Neurotransmitter Secretion
Butyrate can influence the levels of various neurotransmitters in both the gut and the brain. nih.govmdpi.com An in vivo study in rats found that oral administration of butyrate tended to increase serotonin (B10506) levels in the duodenum while decreasing them in the ileum and colon. uef.fi The same study noted that butyrate appeared to increase the urinary excretion of homovanillic acid (HVA), a metabolite of dopamine (B1211576), suggesting an influence on dopamine turnover. uef.fi
Research in mouse models has shown that high doses of sodium butyrate can significantly reduce the concentrations of the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, in the brain. biorxiv.org This suggests a direct impact on central neurotransmission. Butyrate's ability to modulate neurotransmitter systems is a key aspect of its role in the gut-brain axis, potentially affecting mood and behavior. nih.gov
Impact on Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. mdpi.com Butyrate plays a crucial role in maintaining the integrity of this barrier. nih.govmdpi.com Studies have demonstrated that butyrate can strengthen the BBB, and germ-free mice, which lack butyrate-producing bacteria, exhibit higher BBB permeability. mdpi.com
The mechanism by which butyrate enhances BBB integrity involves improving the expression and assembly of tight junction proteins, which are essential for sealing the space between endothelial cells of the barrier. mdpi.comembopress.org In a mouse model of Parkinson's disease, sodium butyrate administration increased the expression of the tight junction proteins occludin and zonulin-1, which was required to restore BBB integrity. nih.gov Similarly, in a mouse model of ulcerative colitis, butyrate treatment restored the levels of the tight junction proteins Claudin-5 and Occludin in the colon, which is thought to prevent gut-derived molecules from causing systemic inflammation that could compromise the BBB. tandfonline.com
Enteric Nervous System and Gastrointestinal Motility Regulation
This compound, through its active butyrate component, plays a significant regulatory role in the function of the enteric nervous system (ENS) and the modulation of gastrointestinal (GI) motility. nih.gov Research has demonstrated that butyrate can directly influence the neurochemical phenotype of enteric neurons. In both in vivo and in vitro studies, butyrate has been shown to significantly increase the proportion of myenteric neurons that are immunoreactive for choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the excitatory neurotransmitter acetylcholine. nih.govoncotarget.commdpi.com This neuroplasticity enhances cholinergic-mediated contractile responses in the colonic circular muscle, suggesting its potential to improve colonic transit. nih.govoncotarget.com Conversely, the proportion of nitric oxide synthase (nNOS) immunoreactive neurons, which are typically inhibitory, is not significantly affected. nih.govoncotarget.com
The mechanism of action involves direct regulation of the ENS, partly through the monocarboxylate transporter 2 (MCT2) found on enteric neurons. researchgate.net Butyrate's influence is also mediated by the stimulation of 5-hydroxytryptamine (5-HT, or serotonin) release from enterochromaffin cells. researchgate.netspandidos-publications.com This released 5-HT can then activate 5-HT4 receptors on intrinsic sensory neurons, promoting colonic peristalsis. researchgate.netspandidos-publications.com Studies in guinea pig models have confirmed that butyrate increases the velocity of pellet propulsion in the distal colon and enhances the frequency of propagating contractions, while propionate (B1217596), another short-chain fatty acid, tends to have the opposite effect. mdpi.com
The effect of butyrate on enteric neurons and motility can be dose-dependent and context-specific. In vitro studies on mouse intestinal neurons found that lower concentrations (e.g., 0.5 mM) promoted neuronal proliferation, whereas higher concentrations could be inhibitory. jcancer.orgmdpi.com Butyrate appears particularly effective at augmenting peristalsis when baseline colonic activity is low, such as in conditions of low intraluminal pressure from poor fiber intake. spandidos-publications.com Furthermore, in animal models of ulcerative colitis, treatment with butyrate has been shown to be neuroprotective, attenuating the loss of both nNOS- and ChAT-immunoreactive myenteric neurons that occurs during inflammation. plos.orgmdpi.com
Table 1: Effects of Butyrate on the Enteric Nervous System and Motility
| Parameter | Observed Effect | Model System | Key Mechanism(s) | Reference |
|---|---|---|---|---|
| Enteric Neuron Phenotype | Increases proportion of Cholinergic (ChAT-positive) neurons. | In vivo (Rat), In vitro | Upregulation of ChAT expression. | nih.govoncotarget.com |
| Gastrointestinal Motility | Increases propulsive motility and colonic contractions. | Guinea Pig Colon, Mouse Colon | Stimulation of 5-HT release; enhanced cholinergic activity. | mdpi.comresearchgate.net |
| Neuronal Proliferation | Promotes proliferation at low concentrations (0.5 mM); inhibitory at higher concentrations. | In vitro (Mouse intestinal neurons) | Modulation of cell cycle and oxidative phosphorylation pathways. | jcancer.orgmdpi.com |
| Neuroprotection | Attenuates loss of myenteric neurons in experimental colitis. | In vivo (Mouse model of UC) | Activation of GPR41; anti-inflammatory effects. | plos.org |
Anti-Oncogenic Research (in cell lines and animal models)
Butyrate is extensively studied for its anti-cancer properties, primarily as a histone deacetylase (HDAC) inhibitor. nih.govoncotarget.com This inhibition leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in key cancer-related cellular processes. oncotarget.commdpi.com
Numerous studies have documented that butyrate inhibits the proliferation of a wide range of cancer cell lines, including those from colorectal, breast, lung, and gynecologic cancers. nih.govresearchgate.net This anti-proliferative effect is typically dose-dependent. nih.gov For instance, in HCT-116 colorectal cancer (CRC) cells, butyrate has been shown to reduce cell viability and number, with effective concentrations starting from 5 mM. mdpi.com The half-maximal inhibitory concentrations (IC50) for butyrate vary between different colon cancer cell lines, highlighting a cell-type-specific inhibitory potential. mdpi.com
The mechanism behind this inhibition often involves cell cycle arrest, commonly in the G0/G1 phase. nih.govresearchgate.net Butyrate achieves this by modulating the expression of critical cell cycle regulators. It has been shown to upregulate the expression of cyclin-dependent kinase inhibitors like p21 and downregulate proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and c-Myc. nih.govmdpi.commdpi.comjcancer.org
In addition to halting proliferation, butyrate actively induces programmed cell death (apoptosis) and cellular senescence in tumor cells. nih.govoncotarget.com The induction of apoptosis is a key mechanism for its anti-cancer effects and has been observed in colorectal, breast, and lymphoma cancer cells. spandidos-publications.commdpi.comresearchgate.net Butyrate promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. Specifically, it increases the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2, thereby increasing the BAX/BCL-2 ratio, which is a critical determinant for apoptosis. spandidos-publications.commdpi.com It also activates executioner caspases like Caspase-3 and induces morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation. mdpi.com
Furthermore, butyrate can induce a senescence-like phenotype in gynecologic cancer cells, characterized by growth arrest and positive staining for senescence-associated β-galactosidase (SA-β-gal). researchgate.net This effect is also linked to the upregulation of the cell cycle inhibitor p21. researchgate.net
Research indicates that butyrate possesses antiangiogenic and antimetastatic properties. mdpi.comresearchgate.net Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Butyrate has been shown to suppress the expression of key pro-angiogenesis factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), in various in vitro and in vivo models. mdpi.com In addition to inhibiting angiogenesis, butyrate can impede metastasis by reducing the motility and invasive capabilities of cancer cells. jcancer.orgresearchgate.net This effect has been linked to its function as an HDAC inhibitor. researchgate.net
The Wnt/β-catenin signaling pathway is fundamental in development and is frequently deregulated in cancers, particularly colorectal cancer, where it often drives tumorigenesis. frontiersin.orgnih.gov Butyrate's interaction with this pathway is complex and context-dependent. In some models, butyrate inhibits the Wnt/β-catenin pathway. One study demonstrated that butyrate causes the autophagy-mediated degradation of β-catenin in CRC cells, irrespective of their mutation status in APC or β-catenin genes. frontiersin.orgnih.gov This degradation prevents β-catenin from translocating to the nucleus and activating target genes associated with proliferation. nih.gov
Conversely, in other contexts, particularly in CRC cells with existing mutations that activate the pathway, butyrate can cause a further hyperactivation of Wnt signaling. jcancer.orgplos.orgwjgnet.com This paradoxical effect can push the cancer cells into apoptosis, suggesting that the fold change in signaling, rather than the absolute level, can determine cell fate. plos.orgwjgnet.com However, prolonged exposure can lead to resistance, where cancer cells switch to noncanonical Wnt signaling to promote survival. plos.org
Table 2: Anti-Oncogenic Effects of Butyrate in Preclinical Models
| Anti-Oncogenic Effect | Key Findings | Mechanism | Cancer Model(s) | Reference |
|---|---|---|---|---|
| Inhibition of Proliferation | Dose-dependent reduction in cell viability and number. | Cell cycle arrest at G0/G1 phase; downregulation of PCNA and c-Myc; upregulation of p21. | Colorectal, Gynecologic, Breast Cancer Cell Lines | nih.govmdpi.commdpi.com |
| Promotion of Apoptosis | Induces programmed cell death; increases nuclear condensation. | Increases BAX/BCL-2 ratio; activation of Caspase-3. | Colorectal, Breast, Lymphoma Cancer Cell Lines | spandidos-publications.commdpi.comresearchgate.net |
| Induction of Senescence | Causes growth arrest and induces senescence-associated β-galactosidase activity. | Upregulation of p21. | Gynecologic Cancer Cell Lines, Tumor Xenografts | researchgate.net |
| Antiangiogenic Effect | Suppresses expression of pro-angiogenic factors. | Downregulation of VEGF and HIF-1α. | In vitro, Ex vivo, and In vivo models | mdpi.com |
| Modulation of Wnt/β-catenin | Can inhibit pathway via β-catenin degradation or hyperactivate it to induce apoptosis. | Autophagy-mediated degradation of β-catenin; HDAC inhibition leading to signaling hyperactivation. | Colorectal Cancer Cell Lines | plos.orgfrontiersin.orgnih.gov |
Other Systemic Biological Effects (in animal models)
The influence of this compound extends beyond the gastrointestinal tract, exerting systemic effects primarily through the gut-organ axis, such as the gut-brain, gut-liver, and gut-lung axes. mdpi.comnih.govfrontiersin.org After absorption, butyrate can modulate various physiological and pathological processes in distant organs.
Immunomodulation: Butyrate is a potent modulator of the immune system. mdpi.com It generally exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-6. mdpi.combenchchem.com It can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov However, its effects can be dose-dependent and context-specific; for example, high concentrations have been noted to polarize immune responses towards Th1 and Th17, which can be pro-inflammatory. nih.gov In models of sterile intestinal inflammation, butyrate treatment reduced the recruitment of neutrophils to the colon. nih.gov
Neurobiological Effects: Through the gut-brain axis, butyrate demonstrates neuroprotective effects. As an HDAC inhibitor, it can cross the blood-brain barrier and has been investigated for its potential to alleviate conditions like Alzheimer's, Parkinson's, and Huntington's disease in animal models by reducing neuroinflammation. mdpi.com
Metabolic Health: Butyrate impacts systemic metabolism. In animal models of non-alcoholic fatty liver disease (NAFLD), it has shown hepato-protective effects by improving intestinal barrier function, reducing inflammation, and regulating metabolism. frontiersin.org It can also improve insulin (B600854) resistance. nih.govoncotarget.com
Cardiovascular System: Research in atherosclerosis models has shown that butyrate can decrease lipid deposition and macrophage accumulation in atherosclerotic plaques and reduce the size of aortic lesions, pointing to a protective cardiovascular role. mdpi.com
Antioxidant Capacity and Oxidative Stress Mitigation
Butyrate demonstrates significant potential in mitigating oxidative stress by enhancing cellular antioxidant defenses. Studies in various models have shown that butyrate can modulate the activity of key antioxidant enzymes and the levels of non-enzymatic antioxidants.
In a study involving common carp (B13450389) (Cyprinus carpio) reared under high stocking density, dietary supplementation with sodium butyrate was found to boost antioxidant capacity. mdpi.com This was evidenced by increased activity of hepatic and intestinal superoxide (B77818) dismutase (SOD) and catalase (CAT), alongside a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. mdpi.com Similar findings were observed in juvenile largemouth bass (Micropterus salmoides), where sodium butyrate supplementation improved the activity of antioxidant enzymes like SOD, CAT, and glutathione (B108866) peroxidase (GSH-Px) under stress conditions. csic.es The mechanism may involve the transcription factor NF-E2-related factor 2 (Nrf2), a primary regulator of cellular antioxidant responses. csic.es
Research in healthy humans has also provided evidence for butyrate's role in oxidative balance. A study involving rectal administration of sodium butyrate enemas to healthy volunteers resulted in significantly higher concentrations of glutathione (GSH), a critical intracellular antioxidant, in mucosal biopsies of the sigmoid colon. nih.gov Concurrently, the study observed lower levels of uric acid. nih.gov These changes were linked to altered expression of the rate-limiting enzymes responsible for their metabolism. nih.gov Furthermore, in animal models of renal ischemia-reperfusion injury, butyrate has been shown to alleviate the condition through antioxidative stress mechanisms. jarem.org
Table 1: Effects of Butyrate on Oxidative Stress Markers in Various Models
| Model System | Key Findings | Observed Effect | Reference |
| Common Carp (Cyprinus carpio) | Increased hepatic/intestinal superoxide dismutase (SOD) and catalase (CAT) activity. | Antioxidant | mdpi.com |
| Lowered malondialdehyde (MDA) levels. | Antioxidant | mdpi.com | |
| Largemouth Bass (Micropterus salmoides) | Increased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) activities. | Antioxidant | csic.es |
| Healthy Human Colon Mucosa | Significantly higher glutathione (GSH) concentrations. | Antioxidant | nih.gov |
| Significantly lower uric acid concentrations. | Pro-oxidant Reduction | nih.gov | |
| Rodent Models of Kidney Injury | Ameliorated renal ischemia-reperfusion injury by mitigating oxidative stress. | Antioxidant | jarem.orgnih.gov |
| Alleviated kidney oxidative stress in obesity-related glomerulopathy. | Antioxidant | jarem.org |
Hormonal Regulation (e.g., GLP-1, PYY, Growth Hormone)
Butyrate plays a crucial role in modulating gut-derived hormones involved in metabolic regulation and appetite control, primarily glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govfrontiersin.org These hormones are secreted by enteroendocrine L-cells in the intestine. The stimulation of their release by butyrate is mediated through the activation of G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43. nih.govfrontiersin.org
Animal studies have consistently shown that oral or colonic administration of butyrate increases plasma levels of GLP-1 and PYY. nih.gov This hormonal response is linked to satiety signaling and improved glucose homeostasis. nih.govfrontiersin.org In patients with type 2 diabetes, oral butyrate supplementation was found to significantly increase serum GLP-1 levels compared to a placebo. frontiersin.org Similarly, in overweight and obese men, rectal infusion of short-chain fatty acid mixtures containing butyrate increased fasting and postprandial plasma PYY concentrations. nih.gov
The effect of butyrate on growth hormone (GH) is more complex, with studies showing conflicting results depending on the model system. Research in a rat pituitary tumor cell line demonstrated that butyrate treatment promoted human growth hormone (hGH) synthesis and secretion. This effect was mediated by GPR41 and GPR43 and involved an increase in intracellular free cytosolic calcium. Another study in juvenile largemouth bass found that dietary sodium butyrate supplementation increased the expression of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the liver.
Conversely, other studies report an inhibitory role. In cultured rat anterior pituitary cells, butyrate was found to significantly reduce the increase in GH release induced by growth hormone-releasing hormone (GHRH). frontiersin.org Similarly, a study in dairy cow anterior pituitary cells showed that butyrate, along with other short-chain fatty acids, decreased intracellular cAMP levels and subsequently inhibited GH gene transcription. mdpi.com These discrepancies suggest that butyrate's effect on GH may be highly dependent on the specific cellular context, species, and physiological conditions.
Table 2: Effects of Butyrate on Hormonal Regulation
| Hormone | Model System | Observed Effect | Mechanism | Reference |
| GLP-1 | Animal Models (Oral/Colonic) | Increased plasma levels | Stimulation of intestinal L-cells via GPR41/GPR43 | nih.govfrontiersin.org |
| Humans with Type 2 Diabetes | Increased serum levels | Not specified in study | frontiersin.org | |
| PYY | Animal Models (Oral/Colonic) | Increased plasma levels | Stimulation of intestinal L-cells via GPR41/GPR43 | nih.govfrontiersin.org |
| Overweight/Obese Humans (Rectal) | Increased plasma concentrations | Not specified in study | nih.gov | |
| Growth Hormone (GH) | Rat Pituitary Tumor Cell Line | Increased synthesis & secretion | GPR41/GPR43 activation, increased intracellular Ca²⁺ | |
| Juvenile Largemouth Bass | Increased gene expression | Not specified in study | ||
| Rat Anterior Pituitary Cells | Inhibited GHRH-induced release | Blunted cAMP and Ca²⁺ increase | frontiersin.org | |
| Dairy Cow Anterior Pituitary Cells | Decreased gene transcription | Gi activation, decreased cAMP/PKA activity | mdpi.com |
Research in Specific Organ System Models (e.g., Diabetic Kidney Disease)
Butyrate has demonstrated nephroprotective effects in various animal models of kidney disease, particularly diabetic kidney disease (DKD). jarem.orgnih.gov The pathogenesis of DKD is complex, involving glucotoxicity-induced oxidative stress, inflammation, and mitochondrial abnormalities. jarem.org Research indicates that patients with DKD and chronic kidney disease (CKD) have decreased serum levels of butyrate.
In rodent models of diabetes, butyrate supplementation has been shown to be protective against kidney damage. jarem.org Studies using mouse models of obesity-related glomerulopathy found that butyrate treatment alleviated renal injury, kidney oxidative stress, and mitochondrial dysfunction. jarem.org This protective effect was mediated through the GPR43 and Sirt3 signaling pathway. jarem.org
Further research into the mechanisms has shown that butyrate can ameliorate DKD by inhibiting oxidative stress and the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In various animal models, exogenous administration of sodium butyrate improves DKD by reducing inflammation, fibrosis, apoptosis, and DNA damage. For instance, in db/db mice, a model for type 2 diabetes, butyrate was found to alleviate renal dysfunction and mesangial matrix expansion. These findings highlight that butyrate's protective actions in the kidney are often linked to its systemic anti-inflammatory and antioxidant properties. jarem.org
Table 3: Protective Effects of Butyrate in Diabetic Kidney Disease (DKD) Models
| Model System | Type of Injury Model | Key Protective Effects | Proposed Mechanism | Reference |
| Rodent Models | General Diabetic Kidney Disease | Nephroprotective | Anti-inflammatory, anti-oxidative stress | jarem.orgnih.gov |
| Mouse Model | Obesity-Related Glomerulopathy | Alleviated renal injury, oxidative stress, mitochondrial abnormalities | GPR43 and Sirt3 signaling pathway | jarem.org |
| Mouse Glomerular Mesangial Cells | High Glucose-Induced Injury | Inhibition of oxidative stress and inflammation | Inhibition of NF-κB signaling | |
| db/db Mice | Type 2 Diabetes | Alleviated renal dysfunction, reduced mesangial matrix expansion | Modulation of miR-7a-5p/P311/TGF-β1 pathway |
Allergic Airway Disease Models
Research utilizing animal models of allergic asthma has established a significant role for butyrate in attenuating airway inflammation and hyperresponsiveness. The "gut-lung axis" theory suggests that metabolites produced by the gut microbiome, such as butyrate, can influence immune responses in the lungs.
In ovalbumin (OVA)-induced mouse models of asthma, administration of butyrate has been shown to decrease the severity of the disease. Specifically, butyrate treatment resulted in reduced airway hyperresponsiveness (AHR), decreased infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF), and lower concentrations of type 2 cytokines like IL-4, IL-5, and IL-13. These cytokines are central to the pathophysiology of allergic asthma, promoting eosinophilia, mucus production, and airway constriction.
Further studies have demonstrated that butyrate can directly affect the function of key immune cells. It has been shown to attenuate human eosinophil adhesion, migration, and survival in vitro. The mechanism for these effects appears to be independent of the GPR41 and GPR43 receptors but is associated with its function as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate the expression of genes involved in inflammation and immune cell function. For example, some research indicates butyrate can dampen the secretion of IL-5 and IL-13 from innate lymphoid cells (ILC2s), which are critical drivers of type 2 inflammation in the lungs.
Table 4: Effects of Butyrate in Allergic Airway Disease Models
| Model System | Key Findings | Proposed Mechanism | Reference |
| Ovalbumin (OVA)-Induced Asthma (Mouse) | Attenuated airway hyperresponsiveness (AHR) | Histone Deacetylase (HDAC) inhibition | |
| Reduced eosinophil infiltration in bronchoalveolar fluid | Limiting eosinophil trafficking and survival | ||
| Decreased levels of IL-4, IL-5, and IL-13 in BALF | HDAC inhibition, reduced cytokine secretion from immune cells | ||
| Human Eosinophils (In Vitro) | Attenuated adhesion, migration, and survival | Independent of GPR41/GPR43; associated with histone acetylation | |
| Alternaria alternata Model (Mouse) | Dampened disease severity | Decreased ILC2 secretion of IL-5 and IL-13 |
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating and quantifying butyrate (B1204436) from complex matrices. The choice between gas and liquid chromatography is dictated by the sample's nature, the required sensitivity, and the analytical objective. In most analytical contexts, the focus is on the butyrate anion, as the ammonium (B1175870) cation is analytically simpler and often of less interest in complex biological or chemical systems.
Gas Chromatography (GC) with Various Detectors (e.g., FID, FPD)
Gas chromatography is a powerful technique for analyzing volatile compounds. For butyrate analysis, which is typically non-volatile in its salt form (ammonium butyrate), a sample preparation step is necessary to convert it to the volatile butyric acid. This is usually achieved by acidifying the sample.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds, making it exceptionally well-suited for quantifying butyric acid. creative-proteomics.com GC-FID is recognized for its robustness, wide linear range, and reliability in quantitative analysis. creative-proteomics.comsepscience.com In a typical workflow, the sample containing this compound is acidified, and the resulting butyric acid is extracted. To enhance volatility and improve chromatographic peak shape, the butyric acid is often converted into a more volatile ester derivative, such as a methyl ester. nih.govmdpi.com
One study detailed a GC-FID method for quantifying butyric acid in butter blends by converting it to methyl butyrate. nih.govmdpi.com This method demonstrated high specificity and linearity over a concentration range of 0.04–1.60 mg/mL, with a limit of quantification (LOQ) of 0.10% of total fat. nih.gov Another protocol for analyzing SCFAs in biological samples using GC-FID reported a retention time for butyrate of 9.08 minutes. nih.gov The use of an internal standard, such as valeric acid, is a common practice to improve accuracy and precision by correcting for variations during sample preparation and injection. mdpi.com
Gas Chromatography-Flame Photometric Detector (GC-FPD): The Flame Photometric Detector (FPD) is specific for sulfur- or phosphorus-containing compounds. Therefore, its use for butyrate analysis is less direct and requires a derivatization step that introduces one of these elements into the molecule. While not as common as GC-FID for general butyrate quantification, GC-FPD can be employed in specialized applications where samples are derivatized with a phosphorus-containing agent prior to analysis. epa.gov
Table 1: Example GC-FID Parameters for Butyrate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with FID | nih.gov |
| Column | Agilent DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film) | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Split Ratio | 25:1 | nih.gov |
| Injection Volume | 5 µL | nih.gov |
| Retention Time for Butyrate | 9.08 min | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QqQ-MS, HPLC)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing SCFAs like butyrate due to its high sensitivity, specificity, and applicability to complex biological fluids. mdpi.commdpi.com Unlike GC, LC can analyze less volatile compounds, but the small size and high polarity of butyrate present challenges for retention on standard reversed-phase (RP) columns and for ionization efficiency in the mass spectrometer. plos.orgfrontiersin.org To overcome these issues, two primary strategies are employed: derivatization and non-derivatization approaches.
Derivatization involves chemically modifying the butyrate molecule to enhance its analytical properties, such as hydrophobicity (for better retention on RP columns) and ionization efficiency (for higher sensitivity in MS). frontiersin.orgdiva-portal.org
3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization: This is one of the most widely used methods. Butyrate is reacted with 3-NPH in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to form a 3-nitrophenylhydrazone derivative. diva-portal.orgshimadzu.com.aulipidmaps.org This derivative is significantly more hydrophobic and ionizes efficiently, allowing for sensitive detection by LC-MS/MS. nih.govnih.govfrontiersin.org Research has shown this method can achieve a limit of quantification (LOQ) for butyrate as low as 50 nM. nih.gov The derivatization reaction is typically performed at 37-40°C for about 30 minutes. diva-portal.orglipidmaps.orgfrontiersin.org
Aniline (B41778) Derivatization: Another effective strategy involves derivatizing butyrate with aniline, also using EDC as a coupling agent. plos.orgchemrxiv.org This method, sometimes referred to as SQUAD (SCFA Quantification Using Aniline Derivatization), improves chromatographic properties on C18 columns and allows for robust quantification. plos.orgchemrxiv.org Studies using this approach have reported a lower limit of detection of 40 nM for butyrate. plos.org
Other Derivatizing Agents: Other reagents like 2-picolylamine have also been evaluated. While derivatization with 2-picolylamine allows for the successful separation of SCFA isomers, 3-NPH generally shows better retention capacity on reversed-phase columns. nih.govacs.org
While derivatization is effective, it adds extra steps to sample preparation. Therefore, methods for the direct analysis of underivatized butyrate are also of significant interest. These methods require specialized chromatographic columns and conditions.
Porous Graphitic Carbon (PGC) Columns: Research has demonstrated that direct separation of underivatized SCFAs, including the isomers butyrate and isobutyrate, can be achieved using a porous graphitic carbon column. nih.gov This approach avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error. nih.govuea.ac.uk
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode suitable for highly polar compounds like butyrate. It allows for the retention and separation of SCFAs without derivatization, reducing sample preparation time and complexity. waters.com
These direct-injection methods are advantageous due to their speed and simplicity. A validated LC-MS/MS technique for underivatized SCFAs reported a run time of just 10 minutes and a limit of detection for butyrate of 0.001 mM. nih.govuea.ac.uk
Table 2: Comparison of LC-MS/MS Strategies for Butyrate Analysis
| Strategy | Method Details | Key Findings | Reference |
|---|---|---|---|
| Derivatization (3-NPH) | UHPLC-QqQ-MS with 3-nitrophenylhydrazine derivatization. | LLOQ of 50 nM for butyrate. Good linearity (R² > 0.99) and repeatability (CV ≤ 15%). | nih.gov |
| Derivatization (Aniline) | LC-MS/MS with aniline derivatization (SQUAD method). | LOD of 40 nM for butyrate. Enables absolute quantification using stable isotope dilution. | plos.org |
| Non-Derivatization | Direct injection LC-MS/MS using a porous graphitic carbon column. | LOD of 0.001 mM for butyrate. Separates butyrate/isobutyrate isomers. Fast 10-minute runtime. | nih.govuea.ac.uk |
Spectroscopic Characterization Methods
Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is an indispensable tool for the unambiguous structural confirmation of this compound. Unlike chromatography, which separates components of a mixture, NMR provides detailed information about the chemical structure and environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The resulting spectrum provides data on the chemical shift, integration, and multiplicity of signals, which correspond to different atoms in the molecule.
¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of the butyrate anion, three distinct signals are expected, corresponding to the methyl (CH₃) and two methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the carboxyl group (α-protons) are the most deshielded and appear furthest downfield. The terminal methyl protons are the most shielded and appear furthest upfield. A study of ethanolthis compound in D₂O reported the following chemical shifts for the butyrate moiety: a triplet at δ 2.010 ppm (α-CH₂), a multiplet between δ 1.375–1.448 ppm (β-CH₂), and a triplet at δ 0.747 ppm (γ-CH₃). mdpi.com The signal for the ammonium (NH₄⁺) protons can also be observed, although its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to proton exchange.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton. For the butyrate anion, four signals are expected: one for the carboxyl carbon and one for each of the three alkyl carbons. The carboxyl carbon is highly deshielded and appears significantly downfield (typically >170 ppm). For example, spectral data for the butyrate anion shows the carboxyl carbon at δ 185.1 ppm, the α-carbon at δ 37.9 ppm, the β-carbon at δ 20.3 ppm, and the γ-carbon at δ 14.1 ppm. spectrabase.com
Table 3: NMR Spectroscopic Data for the Butyrate Anion
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity (¹H NMR) | Reference |
|---|---|---|---|---|
| ¹H | α-CH₂ | ~2.01 - 2.27 | Triplet (t) | mdpi.comchemicalbook.com |
| β-CH₂ | ~1.38 - 1.69 | Multiplet (m) / Sextet | mdpi.comchemicalbook.com | |
| γ-CH₃ | ~0.75 - 0.95 | Triplet (t) | mdpi.comchemicalbook.com | |
| ¹³C | C=O | ~185.1 | N/A | spectrabase.com |
| α-CH₂ | ~37.9 | N/A | spectrabase.com | |
| β-CH₂ | ~20.3 | N/A | spectrabase.com | |
| γ-CH₃ | ~14.1 | N/A | spectrabase.com |
Molecular Biological Techniques
Molecular biological techniques are essential for understanding the biological effects of this compound at the cellular and community level, particularly its influence on gene regulation and microbial populations.
Gene expression analysis methods, such as quantitative Polymerase Chain Reaction (qPCR) and Reverse Transcription qPCR (RT-qPCR), are used to measure changes in the transcription levels of specific genes in response to a stimulus, such as exposure to butyrate. oaepublish.comunite.it While studies may use salts like sodium butyrate, the findings on the butyrate anion are directly relevant. nih.gov
These techniques involve extracting RNA from cells, converting it to complementary DNA (cDNA) via reverse transcriptase, and then amplifying specific target gene sequences using qPCR. unite.itnih.gov The results reveal whether the presence of butyrate upregulates or downregulates the expression of genes involved in various cellular pathways, including cell cycle control, apoptosis, and cellular metabolism. oaepublish.comresearchgate.net Similarly, the ammonium component can be studied by analyzing the expression of ammonium transporter genes. mdpi.com This approach provides critical insights into the molecular mechanisms underlying the biological activity of this compound's constituent ions.
Table 3: Examples of Genes with Altered Expression in Response to Butyrate This table is interactive. Users can sort columns to review the data.
| Gene Category | Specific Genes (Examples) | Organism/Cell Type | Technique | Reference |
|---|---|---|---|---|
| Cell Cycle | p21, Cyclin D1 | HeLa Cells | RT-qPCR Array | oaepublish.com |
| Apoptosis | BAX, BCL2 | HeLa Cells | RT-qPCR Array | oaepublish.com |
| Secondary Metabolism | Beta-ketoacyl synthase | Streptomyces olivaceus | RT-qPCR | nih.gov |
Microbiota profiling techniques are used not to analyze this compound itself, but to study its role within complex microbial ecosystems, such as the gut microbiome. These methods assess how microbial communities are affected by butyrate or which community members are responsible for producing butyrate or metabolizing ammonia (B1221849).
16S rRNA gene sequencing is a widely used method to identify and quantify the different types of bacteria present in a sample. plos.org By sequencing this specific gene, which is present in all bacteria but contains variable regions, researchers can classify the bacteria into different taxonomic groups (e.g., genera, families). This has been used to identify butyrate-producing bacteria like Faecalibacterium, Roseburia, and Butyricimonas in the gut and to correlate the abundance of certain taxa, such as Lachnospiraceae and Ruminococcaceae, with the production of ammonium. frontiersin.orgfrontiersin.orgnih.gov
Metagenomics involves sequencing the entire genetic material from a community of organisms. This approach provides a broader view than 16S rRNA sequencing, revealing not just "who is there" but also "what they can do." Metagenomic analysis can identify the specific metabolic pathways present in the microbial community, including the genes for butyrate synthesis or ammonia utilization, offering a deeper understanding of the functional potential of the microbiota. nih.gov
Table 4: Bacterial Genera Associated with Butyrate and Ammonium Metabolism This table is interactive. Users can sort columns to review the data.
| Associated Metabolite | Bacterial Genera (Examples) | Context | Technique | Reference |
|---|---|---|---|---|
| Butyrate Production | Faecalibacterium, Roseburia, Coprococcus | Healthy Gut Microbiota | 16S rRNA Analysis | frontiersin.org |
| Butyrate Production | Butyricimonas, Anaerotruncus, Subdoligranulum | Post-Myocardial Infarction Gut | 16S rRNA & Metagenomics | nih.gov |
| Ammonium Production | Lachnospiraceae, Ruminococcaceae | Protein Fermentation | 16S rRNA Survey | frontiersin.org |
Activity-Based Assays
Activity-based assays are functional measurements that quantify the biological or chemical activity of a compound or the system it is in. For this compound, these assays can measure its direct effect on enzyme activity or quantify its concentration by using enzymes that specifically react with its components.
One type of assay measures how an this compound-related compound modulates the function of an enzyme. For example, the effect of triethanolammonium (B1229115) butyrate on the activity of urate oxidase has been studied, showing that the compound can alter the enzyme's catalytic rate in a concentration-dependent manner. researchgate.net
Another approach uses an enzyme's activity to quantify the concentration of ammonium or butyrate. A well-established method for quantifying ammonia involves an enzymatic assay kit using glutamate (B1630785) dehydrogenase, where the rate of the reaction is proportional to the ammonia concentration. megazyme.com Similarly, the activity of a metabolic pathway, such as butyrate synthesis or degradation, can be assessed by measuring the concentration of key intermediates or the final product over time using techniques like High-Performance Liquid Chromatography (HPLC). diva-portal.orgnih.gov These assays are crucial for understanding the functional impact and metabolic fate of this compound in biological systems.
Isotope Pairing Techniques
While the classical Isotope Pairing Technique (IPT) is primarily used in environmental science to measure nitrogen cycle processes like denitrification and anammox, the underlying principle of using stable isotopes to trace metabolic pathways is a powerful tool for characterizing butyrate's function. hku.hkcore.ac.ukresearchgate.netresearchgate.net In the context of butyrate analysis, this approach is more accurately described as stable isotope tracing. It involves labeling butyrate with stable isotopes, such as Carbon-13 (¹³C), to follow its metabolic conversion and incorporation into other molecules within cells and organisms. nih.govplos.org
This methodology has been pivotal in unequivocally demonstrating that butyrate serves as a carbon donor for the acetyl group in histone acetylation. nih.gov In a typical experiment, cells are incubated with ¹³C-labeled butyrate. nih.gov Subsequently, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed to detect and quantify the incorporation of ¹³C into various metabolites, including acetyl-CoA and acetylated histone peptides. nih.govplos.org
Research findings show that upon incubating cells with ¹³C-labeled butyrate, the isotope label can be detected on acetylated histones in as little as 30 minutes. nih.govbiorxiv.org Mass spectra of the histone peptides reveal a shifted isotopomer distribution, confirming that the acetyl groups contain carbons derived directly from the supplied butyrate. nih.gov These stable isotope tracing experiments provide direct evidence of the metabolic link between butyrate and histone modifications. nih.govbiorxiv.org This analytical strategy extends beyond cell culture, as studies using ¹³C-labeled fermentable fiber in animal models have shown that microbially produced butyrate contributes to histone acetylation in vivo. nih.gov
A related advanced method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which adapts the well-known Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique. acs.orgnih.govwikipedia.orgsigmaaldrich.com In SILEC, a labeled essential nutrient—a precursor to the molecule of interest—is supplied in the culture medium. acs.orgacs.org For instance, to study coenzyme A (CoA) and its thioesters, cells can be grown in a medium containing [¹³C₃¹⁵N₁]-pantothenate, a precursor to CoA. acs.orgacs.org This approach leads to the biosynthesis of labeled CoA species, which can serve as internal standards for highly accurate quantification in mass spectrometry-based assays. acs.orgacs.org This principle could be applied to generate labeled butyrate derivatives for precise quantification in complex biological samples.
Table 1: Example of an Isotope Tracing Experiment for Butyrate Metabolism
| Parameter | Description | Source |
|---|---|---|
| Labeled Compound | U-¹³C-butyrate (Uniformly labeled with Carbon-13) | nih.gov |
| Cell Model | Caco-2 (human colon carcinoma cells) | nih.gov |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for analysis of histone peptides. | nih.gov |
| Key Finding | ¹³C label appeared on acetylated histone H4 tail peptides within 30 minutes, confirming butyrate as a carbon source for histone acetylation. | nih.gov |
| Instrumentation | Mass spectrometers such as Q-Exactive HF or Q-Exactive Plus are used for high-resolution analysis. | plos.org |
Enzymatic Activity Measurements (e.g., HDAC activity)
This compound is well-established as an inhibitor of histone deacetylases (HDACs). nih.gov Measuring the effect of butyrate on HDAC activity is a primary method for characterizing its bioactivity. These measurements are typically performed using two main types of assays: biochemical assays with isolated nuclear extracts and cell-based assays that measure HDAC activity within intact cells. gsartor.org
In biochemical assays, nuclear proteins are extracted from cultured cells (e.g., HT-29 colon carcinoma cells) and incubated with a fluorogenic HDAC substrate. gsartor.orgplos.org The enzymatic activity of HDACs is quantified by measuring the fluorescence generated from the deacetylation of the substrate. The inhibitory potential of butyrate is determined by adding it to the reaction and calculating the concentration required to inhibit 50% of the HDAC activity (IC₅₀). gsartor.org Studies using this method have consistently shown that butyrate is a potent HDAC inhibitor. gsartor.org
Cell-based assays, such as reporter gene assays, provide a measure of HDAC inhibition in a more physiologically relevant context. gsartor.org In these systems, cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is repressed by HDAC activity. When an HDAC inhibitor like butyrate is added to the cells, the promoter becomes acetylated and activated, leading to the expression of the reporter gene, which can be easily quantified. gsartor.org
Research has demonstrated that butyrate is often a more potent HDAC inhibitor than other short-chain fatty acids (SCFAs) like propionate (B1217596) and valerate. gsartor.org Furthermore, studies analyzing specific HDAC isoforms have revealed that butyrate preferentially inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and has less effect on Class II HDACs. plos.org For example, cell-free supernatants from butyrate-producing bacteria, as well as pure sodium butyrate, significantly reduced the activity of HDAC2 and HDAC3. plos.org This selectivity is a key aspect of its biological function and a focus of advanced characterization. plos.orgmdpi.com
Table 2: Comparative HDAC Inhibition by Short-Chain Fatty Acids
| Compound | Assay Type | Cell Line | IC₅₀ Value (mM) | Source |
|---|---|---|---|---|
| Butyrate | Nuclear Extract Assay | HT-29 | 0.09 | gsartor.org |
| Propionate | Nuclear Extract Assay | HT-29 | 0.20 | gsartor.org |
| Butyrate | Whole-Cell Reporter Assay | HeLa Mad 38 | 1.1 | gsartor.org |
| Propionate | Whole-Cell Reporter Assay | HeLa Mad 38 | 10.4 | gsartor.org |
| Butyrate | Nuclear Extract HDAC Assay | HCT116 | 0.05 - 0.3 | elifesciences.org |
Cross Disciplinary Research Applications
Industrial Chemical Process Research
Precursor in Organic Synthesis
Ammonium (B1175870) butyrate (B1204436) can be synthesized through a straightforward neutralization reaction between butyric acid and ammonia (B1221849). wikipedia.org This process typically involves controlled conditions to ensure complete reaction and product purity. In organic synthesis, ammonium butyrate acts as a reagent and a precursor for the creation of other valuable chemical compounds. For instance, when heated with phosphorus pentoxide, this compound yields butyronitrile (B89842), an important intermediate in various chemical processes. wikipedia.org The compound can also participate in nucleophilic substitution reactions, further expanding its utility in synthetic chemistry.
Role in Surfactant and Flame Retardant Development
This compound is recognized for its potential in various industrial applications, including its use in surfactant and flame retardant development. While direct research on this compound as a primary surfactant is limited in the provided literature, related ammonium salt compounds, such as quaternary ammonium salts, are widely employed as surfactants in detergents and antimicrobial agents. sigmaaldrich.comjcscp.orggoogle.com These compounds typically possess a long hydrophobic tail that enables micelle formation, a key characteristic of surfactants.
In the realm of flame retardants, ammonium polyphosphate (APP) is a well-established and effective compound. angpacmin.comnih.govcapes.gov.br While APP contains ammonium cations, specific research directly linking this compound to flame retardant applications is not detailed in the reviewed literature, beyond a general mention of its industrial use in this sector.
Applications in Carbon Dioxide Absorption Technologies (e.g., Ionic Liquids)
Ammonium-based protic ionic liquids (PILs) incorporating butyrate anions have emerged as promising candidates for carbon dioxide (CO₂) capture technologies, particularly in natural gas purification. mdpi.comresearchgate.netaip.orgrsc.org These ionic liquids are synthesized via simple neutralization reactions and their properties can be tailored by modifying the cation and anion structures. mdpi.comresearchgate.netrsc.org
Research has demonstrated that ionic liquids featuring butyrate anions generally exhibit superior CO₂ absorption capabilities compared to those with acetate (B1210297) anions. mdpi.com Furthermore, the cation structure significantly influences performance, with bis(2-ethylhexyl)ammonium ([BEHA]) cations showing a higher affinity for CO₂ than tributylammonium (B8510715) ([TBA]) and ethanolammonium ([EtOHA]) cations. mdpi.com
Table 1: CO₂ Absorption Capacity of Ammonium-Based Ionic Liquids
| Ionic Liquid ([Cation][Anion]) | CO₂ Absorption (mol fraction) | Pressure (bar) | Temperature (K) | Source |
| [BEHA][BA] | ~0.50 | 20 | 298.15 | mdpi.com |
| [BEHA][BA] | 0.486 | 20 | 298.15 | researchgate.netrsc.org |
| [TBA][BA] | 0.328 | 20 | 298.15 | mdpi.com |
| [EtOHA][BA] | 0.307 | 20 | 298.15 | mdpi.com |
| [EtOHA][BA] | 0.35 | 29 | 323.15 | aip.orgaip.org |
| [EtOHA][BA] | 0.08 | 5 | 298.15 | aip.org |
| [EtOHA][BA] | 0.055 | 5 | 313.15 | aip.org |
| [EtOHA][BA] | 0.02 | 5 | 323.15 | aip.org |
Generally, CO₂ absorption by these ionic liquids increases with pressure and decreases with temperature. However, at higher pressures, increased fluidity at elevated temperatures can lead to enhanced absorption. aip.org
Corrosion Inhibition Studies
Ammonium-based ionic liquids are also investigated for their potential as corrosion inhibitors, particularly for carbon steel in acidic environments. nih.govmdpi.com While this compound itself is not explicitly detailed as a primary inhibitor in all studies, related compounds such as N,N,N-trimethyl-hexadecan-1-ammonium butyrate have been synthesized and evaluated for their efficacy. nih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates corrosive processes. nih.govmdpi.com The effectiveness of these inhibitors is influenced by factors such as their concentration, the specific metal, and the chemical environment. nih.govmdpi.com Studies have also indicated that the addition of ammonium hydroxide (B78521) to certain formulations can enhance corrosion inhibition properties. google.com
Environmental Engineering and Wastewater Treatment Research
In environmental engineering, this compound and its constituent ions are relevant to wastewater treatment, particularly concerning nitrogen removal and ammonia management.
Effects on Anaerobic Ammonium Oxidation (Anammox) Processes
The anaerobic ammonium oxidation (Anammox) process is a critical microbial pathway for nitrogen removal in wastewater treatment. scientific.netwikipedia.orgnih.govnih.gov Research has explored the impact of butyrate, a short-chain fatty acid, on the efficiency of Anammox processes. scientific.net Studies indicate that butyrate can modulate the nitrogen removal rate: low concentrations (e.g., 1 mmol/L) can enhance the rate, whereas higher concentrations (e.g., 3 mmol/L) may lead to a reduction. scientific.net The stoichiometry of the process, represented by ratios such as NH₄⁺-N:NO₂⁻-N:NO₃⁻-N:butyrate, also shifts with varying butyrate levels. scientific.net
Table 2: Influence of Butyrate on Anammox Process Parameters
| Butyrate Concentration (mmol/L) | Nitrogen Removal Rate | NH₄⁺-N:NO₂⁻-N:NO₃⁻-N:Butyrate Ratio | Source |
| 1 | Elevated | 1:1.25:0.08:0.04 | scientific.net |
| 3 | Decreased | 1:7.26:0.10:1.85 | scientific.net |
The Anammox bacteria facilitate the conversion of ammonium and nitrite (B80452) into nitrogen gas and water, playing a vital role in the nitrogen cycle and wastewater treatment. wikipedia.orgnih.govnih.gov
Ammonia Reduction Strategies
Ammonia is a common and problematic contaminant in wastewater, necessitating effective reduction strategies to meet environmental discharge standards. bioprocessh2o.comlautanairindonesia.comenvirozyme.com this compound, by virtue of its ammonium ion content, represents a source of ammonia that must be managed within wastewater treatment systems. researchgate.net
Key strategies for ammonia reduction in wastewater include:
Biological Treatment: This involves processes like nitrification, where aerobic bacteria (e.g., Nitrosomonas, Nitrobacter) convert ammonia to nitrite and then nitrate (B79036), followed by denitrification, where anaerobic bacteria convert nitrate into nitrogen gas. bioprocessh2o.comlautanairindonesia.comenvirozyme.combrieflands.com
Chemical Treatment: Methods such as chemical precipitation (e.g., forming Magnesium Ammonium Phosphate) and chlorination are employed to remove or convert ammonia. lautanairindonesia.com
Physical Treatment: Techniques like ammonia stripping, which involves increasing pH and using air to evaporate ammonia, are effective for high ammonia concentrations. lautanairindonesia.com
Adsorption: Materials such as zeolite and activated carbon can be used to adsorb ammonia from wastewater. lautanairindonesia.com
The Anammox process itself is a significant biological strategy for nitrogen removal, indirectly contributing to ammonia management by converting ammonium into inert nitrogen gas. scientific.netwikipedia.orgnih.govnih.gov
Compound List:
this compound
Butyric acid
Ammonia
Butyronitrile
Ionic liquids
Ethanolammonium ([EtOHA])
Tributylammonium ([TBA])
Bis(2-ethylhexyl)ammonium ([BEHA])
Acetate ([AC])
Butyrate ([BA])
Cetyl-trimethyl ammonium bromide (CTAB)
Ammonium polyphosphate (APP)
Nitrite
Nitrate
Nitrogen gas
Water
Magnesium Ammonium Phosphate (MAP)
Zeolite
Activated carbon
Nitrosomonas
Nitrobacter
Ammonia-oxidizing bacteria (AOB)
Nitrite-oxidizing bacteria (NOB)
Planctomycetota
Kuenenia stuttgartiensis
Candidatus Brocadia
Candidatus Scalindua
Candidatus Anammoxoglobus
Candidatus Kuenenia
Candidatus Jettenia
Advanced Research Concepts and Future Directions
Comparative Mechanistic Studies with Other Butyrate (B1204436) Salts
Research into the mechanisms of butyrate action often involves comparisons with other butyrate salts to understand structure-activity relationships and differential effects. Ammonium (B1175870) butyrate distinguishes itself from salts like sodium butyrate (NaB) or lysine (B10760008) butyrate (LysB) due to its ammonium cation, which contributes to nitrogen metabolism . While NaB and LysB have been compared for their pharmacokinetic profiles, with NaB and LysB showing greater bioavailability and faster systemic appearance than tributyrin (B1683025) (TB) journalofexerciseandnutrition.comresearchgate.net, direct comparative mechanistic studies specifically involving ammonium butyrate and other butyrate salts are less common. However, studies comparing different sources of butyrate, such as Clostridium butyricum and sodium butyrate in broilers, have indicated distinct outcomes, with sodium butyrate more effectively promoting growth and intestinal structure, while C. butyricum showed superior effects on tight junction protein expression and anti-inflammatory responses nih.gov. This suggests that the counter-ion or source of butyrate can influence its biological activity, a factor that warrants further investigation for this compound.
Development of Novel Delivery Systems for Research Investigations
The therapeutic and research utility of butyrate is often limited by its rapid metabolism and short half-life, necessitating the development of advanced delivery systems to ensure effective and sustained action researchgate.netmdpi.comscielo.brnih.gov. Research is actively exploring various strategies to overcome these limitations, aiming for targeted delivery and enhanced stability.
Encapsulation Technologies for Targeted Delivery
Encapsulation technologies are a primary focus for improving butyrate's delivery and stability. These methods aim to protect butyrate from premature degradation or metabolism and control its release kinetics researchgate.net. Studies have demonstrated the potential of microencapsulation for sodium butyrate in animal feed to enhance its stability and delivery to the gastrointestinal tract google.comfrontiersin.org. For instance, encapsulation of lipase (B570770) in a sol-gel matrix has shown increased stability and efficiency in synthesizing butyl butyrate redalyc.org. While research in butyrate encapsulation is still in its early stages, it holds significant promise for enabling more precise research investigations by ensuring consistent and targeted delivery of butyrate researchgate.net.
Ligand-Conjugated Nanoparticles and Prodrug Formulations
Beyond simple encapsulation, future research directions include the development of sophisticated delivery systems such as ligand-conjugated nanoparticles and prodrug formulations. These approaches aim for enhanced tissue-specific targeting, exploiting unique microenvironmental cues for activation mdpi.com. Ligand-conjugated nanoparticles can be designed to bind to specific receptors on target cells, improving uptake and efficacy. Prodrug formulations, on the other hand, can be engineered to release butyrate only upon encountering specific enzymes or conditions within the target tissue. While specific examples involving this compound are yet to be extensively documented, these strategies represent a critical frontier for optimizing its use in research settings.
Integration of Multi-Omics Data in this compound Research
Understanding the complex biological effects of compounds like this compound requires a systems-level approach, often achieved through the integration of multi-omics data. This includes genomics, transcriptomics, proteomics, and metabolomics, which collectively provide a comprehensive view of molecular interactions within biological systems, particularly in the context of host-microbiome interactions nih.govtandfonline.comfrontiersin.orgresearchgate.netresearchgate.net. By analyzing these diverse data layers, researchers can identify key pathways modulated by this compound, correlate microbial metabolites with host gene expression, and uncover novel mechanisms of action nih.govtandfonline.com. While specific multi-omics studies focused directly on this compound are nascent, the application of these advanced analytical techniques is crucial for deciphering its multifaceted roles in cellular metabolism, immune modulation, and gut-organ axis signaling.
Elucidation of Concentration-Dependent Effects and Cellular Metabolism Pathways
A significant area of ongoing research for butyrate, applicable to this compound, is the elucidation of its concentration-dependent effects on cellular processes and metabolism. Butyrate's biological activities vary significantly based on the concentration used in experimental settings scielo.brnih.govrug.nlspandidos-publications.comnih.govnih.gov.
Table 1: Concentration-Dependent Effects of Butyrate on Cellular Processes
| Concentration (mM) | Primary Role / Effect on Cell Viability/Growth | Histone Deacetylase (HDAC) Inhibition | Key Mechanisms / Pathways Involved | References |
| 0.5 | Energy source; modest growth/viability | No discernible | Energy substrate, cellular respiration | rug.nlspandidos-publications.comnih.gov |
| 1 | Energy source; increased viability/metabolism | Limited/None | Energy substrate, mitochondrial function | rug.nlspandidos-publications.com |
| 2 | Variable; can promote viability or inhibit growth | Yes | Energy substrate, HDAC inhibition | rug.nlspandidos-publications.comnih.gov |
| 4 | Decreased viability; promotes apoptosis | Yes | HDAC inhibition, apoptosis induction | rug.nlspandidos-publications.com |
| 5 | Negative growth; promotes apoptosis | Yes | HDAC inhibition, apoptosis induction | spandidos-publications.comnih.gov |
At lower concentrations (e.g., 0.5-1 mM), butyrate primarily functions as an energy substrate for colonocytes, supporting cellular metabolism and improving viability rug.nlspandidos-publications.comcambridge.org. In contrast, higher concentrations (e.g., 2-5 mM) are more potent in inhibiting histone deacetylases (HDACs), leading to changes in gene expression, cell cycle arrest, and induction of apoptosis nih.govspandidos-publications.comnih.govnih.gov. Furthermore, butyrate influences glucose metabolism, can reverse the Warburg effect, and impacts mitochondrial respiration rug.nlspandidos-publications.com. The presence of ammonia (B1221849) in this compound may also influence cellular metabolism, potentially affecting SCFA oxidation, although this interaction is often mitigated by glucose availability physiology.org.
Investigation of Gut-Organ Axes Modulated by Butyrate
Butyrate plays a critical role in modulating various gut-organ axes, linking the intestinal environment to systemic health mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.orgencyclopedia.pubnih.gov. Research is actively investigating how this compound might influence these crucial communication pathways.
Gut-Brain Axis: Butyrate can cross the blood-brain barrier, influencing neurological functions, reducing neuroinflammation, and modulating neurotransmitter activity mdpi.comnih.govmdpi.com. It stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and serotonin (B10506), which in turn affect neuronal signaling nih.gov.
Gut-Lung Axis: Butyrate impacts pulmonary health by modulating immune cell responses and inflammatory processes in the respiratory tract frontiersin.orgnih.gov. It can promote beneficial immune responses while limiting detrimental inflammation.
Gut-Liver Axis: By maintaining the integrity of the intestinal barrier, butyrate limits the translocation of harmful substances like lipopolysaccharide (LPS) into circulation, thereby mitigating liver injury nih.gov.
The unique composition of this compound, with its nitrogen-containing cation, may offer novel insights into these axes, potentially influencing nitrogen metabolism in concert with butyrate's established roles.
Compound List:
this compound
Butyric acid
Ammonia
Sodium butyrate (NaB)
Lysine butyrate (LysB)
Tributyrin (TB)
Histone Deacetylase (HDAC)
G protein-coupled receptors (GPCRs)
Glucagon-like peptide-1 (GLP-1)
Serotonin
Q & A
Q. What are the primary mechanisms by which ammonium butyrate exerts its therapeutic effects in gut-related studies?
To investigate this, researchers typically employ in vitro and in vivo models. For example, in colitis studies, intraperitoneal administration of butyrate in rats can suppress systemic inflammatory markers (e.g., TNF-α, IL-6) and oxidative stress, as demonstrated in acetic acid-induced colitis models. These effects are compared to topical administration to assess localized vs. systemic impacts . Additionally, butyrate’s role as a histone deacetylase (HDAC) inhibitor and its modulation of gut microbiota (e.g., enhancing Faecalibacterium populations) are evaluated using metagenomic sequencing and metabolite profiling .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Engineering controls : Use fume hoods to minimize inhalation exposure.
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Decontamination : Immediate washing of contaminated skin/clothing and use of emergency showers/eye wash stations .
- Storage : Keep in airtight containers away from incompatible substances (e.g., strong oxidizers) to prevent unintended reactions .
Q. How does this compound influence gut microbiota composition in model organisms?
Researchers use gnotobiotic (germ-free) mice colonized with specific bacterial strains to isolate butyrate’s effects. Fecal samples are analyzed via 16S rRNA sequencing to track shifts in butyrate-producing genera (e.g., Lachnospira). Concurrently, short-chain fatty acid (SCFA) levels are quantified using gas chromatography-mass spectrometry (GC-MS) to correlate microbial changes with metabolic outputs .
Advanced Research Questions
Q. How can researchers design experiments to differentiate systemic vs. localized effects of this compound in inflammatory models?
A factorial design is recommended:
- Groups : Include cohorts receiving systemic (intraperitoneal) vs. localized (colonic enema) administration.
- Controls : Use unchallenged and challenged (e.g., E. coli K88) subgroups to assess pathogen interaction .
- Outcome measures : Compare systemic biomarkers (serum cytokines) and local tissue histopathology.
- Statistical analysis : Multivariate ANOVA to account for interaction effects between administration routes and challenges .
Q. What methodologies are recommended for resolving contradictions in this compound’s dose-response outcomes across studies?
- Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., animal strain differences, diet formulations).
- Standardized protocols : Use harmonized dose ranges (e.g., 50–200 mg/kg in rodents) and validated measurement tools (e.g., LC-MS for plasma butyrate levels).
- Mechanistic studies : Apply RNA-seq to identify dose-dependent gene expression thresholds in gut epithelial cells .
Q. What advanced analytical techniques are suitable for real-time monitoring of this compound in experimental systems?
- Proton Transfer Reaction-Time of Flight Mass Spectrometry (PTR-TOF-MS) : Enables breath-by-breath tracking of volatile metabolites (e.g., ethyl butyrate) with sub-second resolution, useful in pharmacokinetic studies .
- Phase fluorimetry with dual-lifetime referencing : Measures ammonia/ammonium concentrations in bioreactors without pH interference, applicable to butyrate degradation studies .
- Chemical sensors : Integrate pH-sensitive indicators for continuous monitoring in in vitro gut models .
Methodological Notes
- Data validation : Cross-reference findings with primary literature and replicate experiments under controlled conditions (e.g., fixed humidity for hygroscopic compounds like ammonium salts) .
- Contradiction management : Use sensitivity analyses to test hypotheses against alternative explanations (e.g., microbial cross-feeding vs. direct butyrate effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
